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  • Product: 2-(2-Ethoxyethoxy)ethan(ol-d)
  • CAS: 37421-08-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated 2-(2-Ethoxyethoxy)ethanol for Pharmaceutical Research

This guide provides an in-depth exploration of the synthesis and purification of deuterated 2-(2-Ethoxyethoxy)ethanol, a molecule of significant interest in pharmaceutical development. The strategic incorporation of deut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and purification of deuterated 2-(2-Ethoxyethoxy)ethanol, a molecule of significant interest in pharmaceutical development. The strategic incorporation of deuterium in place of hydrogen atoms can favorably alter the metabolic profile of drug candidates, a concept known as the "deuterium switch."[1][2][3][4] This modification can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol and the scientific rationale behind the experimental choices.

Introduction: The Significance of Deuterated Molecules in Drug Development

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[2] By strategically replacing hydrogen atoms at metabolic "hot spots" within a drug molecule with deuterium, it is possible to enhance its metabolic stability, leading to improved therapeutic efficacy and safety.[3]

2-(2-Ethoxyethoxy)ethanol, a widely used solvent and component in various formulations, serves as a valuable building block in organic synthesis.[4] Its deuterated analogue is of particular interest for introducing deuterated ethoxyethoxy side chains into active pharmaceutical ingredients (APIs). This guide outlines a robust and reproducible method for the synthesis and purification of high-purity deuterated 2-(2-Ethoxyethoxy)ethanol.

Synthesis of Deuterated 2-(2-Ethoxyethoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[5][6] This SN2 reaction is well-suited for the construction of the ether linkages in our target molecule.[7] The proposed synthetic strategy involves the reaction of a deuterated ethoxide with a suitable halo-alcohol precursor.

Proposed Synthetic Route:

The synthesis will be a two-step process starting from commercially available deuterated ethanol (ethanol-d6, D3C-CD2-OD) and 2-(2-chloroethoxy)ethanol.

Step 1: Formation of Deuterated Sodium Ethoxide

Deuterated ethanol is deprotonated using a strong base, such as sodium hydride (NaH), to form the highly nucleophilic deuterated sodium ethoxide.

Step 2: Williamson Ether Synthesis

The deuterated sodium ethoxide then undergoes an SN2 reaction with 2-(2-chloroethoxy)ethanol to yield the desired deuterated 2-(2-ethoxyethoxy)ethanol.

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis d_ethanol Deuterated Ethanol (Ethanol-d6) d_ethoxide Deuterated Sodium Ethoxide d_ethanol->d_ethoxide Deprotonation NaH Sodium Hydride (NaH) NaH->d_ethoxide target_molecule Deuterated 2-(2-Ethoxyethoxy)ethanol d_ethoxide->target_molecule SN2 Reaction chloro_precursor 2-(2-chloroethoxy)ethanol chloro_precursor->target_molecule

Caption: Synthetic workflow for deuterated 2-(2-Ethoxyethoxy)ethanol.

Experimental Protocol: Synthesis

Materials:

  • Ethanol-d6 (99.5 atom % D)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(2-chloroethoxy)ethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Deuterated Sodium Ethoxide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) previously washed with anhydrous hexane to remove the mineral oil. b. Suspend the sodium hydride in anhydrous THF. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add ethanol-d6 (1.0 eq) dropwise to the suspension. e. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Williamson Ether Synthesis: a. To the freshly prepared solution of deuterated sodium ethoxide, add 2-(2-chloroethoxy)ethanol (1.0 eq) dropwise at room temperature. b. Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[9] d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Key Reaction Parameters
ParameterValue/ConditionRationale
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and is suitable for reactions with sodium hydride.
Base Sodium Hydride (NaH)Strong base that efficiently deprotonates the alcohol to form the alkoxide.[7]
Temperature Reflux (approx. 66 °C)Provides sufficient energy to overcome the activation barrier of the SN2 reaction.
Reaction Time 12-18 hoursEnsures complete reaction; should be monitored by TLC or GC-MS.

Purification of Deuterated 2-(2-Ethoxyethoxy)ethanol

Purification is a critical step to ensure the final product has high chemical and isotopic purity, which is essential for its intended applications in pharmaceutical research. A multi-step purification strategy is employed to remove unreacted starting materials, by-products, and any potential isotopic contaminants.

Purification Strategy:

The crude product will be subjected to fractional distillation under reduced pressure followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.

Purification_Workflow crude_product Crude Product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation Removal of volatile impurities hplc Preparative HPLC distillation->hplc High-purity isolation pure_product Pure Deuterated 2-(2-Ethoxyethoxy)ethanol hplc->pure_product

Caption: Purification workflow for deuterated 2-(2-Ethoxyethoxy)ethanol.

Experimental Protocol: Purification

1. Fractional Distillation under Reduced Pressure:

Fractional distillation is effective for separating liquids with close boiling points.[1][10] Performing the distillation under reduced pressure lowers the boiling points of the components, preventing potential thermal decomposition of the product.[11][12]

  • Apparatus: A standard fractional distillation setup with a Vigreux column, a vacuum adapter, and a receiving flask cooled in an ice bath.

  • Procedure: a. Transfer the crude product to the distillation flask. b. Assemble the fractional distillation apparatus and connect it to a vacuum source. c. Gradually reduce the pressure and slowly heat the distillation flask. d. Collect the fraction corresponding to the boiling point of 2-(2-ethoxyethoxy)ethanol at the applied pressure (literature boiling point at atmospheric pressure is 196-202 °C).[4]

2. Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful technique for the final purification and isolation of the target compound to achieve high purity.[2][13][14]

  • System: A preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile is a common choice for separating polar organic molecules. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Procedure: a. Dissolve the partially purified product from distillation in a minimal amount of the mobile phase. b. Inject the sample onto the preparative HPLC column. c. Monitor the elution profile using a UV detector. d. Collect the fractions corresponding to the peak of the desired product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the final purified deuterated 2-(2-ethoxyethoxy)ethanol.

Purity Assessment
Analytical TechniquePre-Purification (Crude)Post-DistillationPost-HPLC
GC-MS Mixture of starting materials, product, and by-products.Enriched in the desired product, some impurities may remain.Single major peak corresponding to the target molecule.
¹H NMR Complex spectrum with multiple sets of peaks.Simplified spectrum, but impurity peaks may be visible.Clean spectrum showing the expected proton signals.
²H NMR --Confirms the location of deuterium atoms.
Purity (by GC-MS) ~70-80%>95%>99.5%
Isotopic Purity -->99 atom % D

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic techniques will be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will be used to confirm the overall structure of the molecule and the absence of proton signals at the deuterated positions. The chemical shifts of the remaining protons will be consistent with the structure of 2-(2-ethoxyethoxy)ethanol.[15][16] The disappearance of the ethoxy group's proton signals will be a key indicator of successful deuteration.

    • ²H NMR (Deuterium NMR): Will be used to directly observe the deuterium nuclei, confirming their presence at the intended positions within the molecule.

    • ¹³C NMR: Will provide information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Will be used to determine the molecular weight of the deuterated compound and to assess its chemical purity.[17] The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule.

    • High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement, further confirming the elemental composition of the synthesized molecule.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis and purification of deuterated 2-(2-ethoxyethoxy)ethanol. By employing the robust Williamson ether synthesis and a multi-step purification strategy, it is possible to obtain this valuable deuterated building block with high chemical and isotopic purity. The detailed protocols and the underlying scientific principles presented herein are intended to empower researchers in the pharmaceutical industry to confidently produce and utilize this and similar deuterated molecules in their drug discovery and development programs. The ability to strategically introduce deuterium into drug candidates represents a powerful tool for optimizing their therapeutic potential.

References

  • Transformation Tutoring. (2022, November 20). Williamson Ether Synthesis And Alcoxymercuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Department of Chemistry, University of [University Name]. (n.d.). The Williamson Ether Synthesis. [Internal university document, adapted for general principles].
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Proprep. (n.d.). What is the role of sodium ethoxide as a base in E2 elimination reactions, and how does its strength.... Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. [Link]

  • NIH. (n.d.). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. Retrieved from [Link]

  • NIH. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. Retrieved from [Link]

  • Chegg. (2017, November 23). Question: When it is treated with sodium ethoxide in deuterated ethanol (C2H5OD), 1,3-cyclopentadiene exchanges all of its hydrogens for deuterium.... Retrieved from [Link]

  • BYJU'S. (2021, October 8). Fractional distillation, Distillation under reduced pressure- Methods of Purification [Video]. YouTube. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3153–3156. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Environment Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

  • Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Brainly.com. (2023, July 15). [FREE] When treated with sodium ethoxide in deuterated ethanol.... Retrieved from [Link]

  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Organic Chemistry Guide. (2023, January 19). 1H NMR - OH and NH, Quick and SIMPLE (part 5) [Video]. YouTube. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT, [University Name]. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Internal university document, adapted for general principles].
  • Australian Government Department of Health. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • US EPA. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in wastewater. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

Sources

Exploratory

chemical structure and isotopic labeling of 2-(2-Ethoxyethoxy)ethanol-d

Technical Whitepaper: Structural Dynamics and Isotopic Labeling of 2-(2-Ethoxyethoxy)ethanol-d Executive Summary 2-(2-Ethoxyethoxy)ethanol (CAS 111-90-0), commonly known as Transcutol or Carbitol , is a pivotal solubiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Isotopic Labeling of 2-(2-Ethoxyethoxy)ethanol-d

Executive Summary

2-(2-Ethoxyethoxy)ethanol (CAS 111-90-0), commonly known as Transcutol or Carbitol , is a pivotal solubilizer in pharmaceutical formulations and a high-performance solvent in industrial synthesis. In the context of Drug Metabolism and Pharmacokinetics (DMPK), the quantification of this excipient and its metabolites requires precise internal standards.

2-(2-Ethoxyethoxy)ethanol-d refers to the deuterium-labeled isotopologues of this molecule. These stable isotope-labeled analogs are critical for eliminating matrix effects in LC-MS/MS bioanalysis. This guide provides an in-depth technical analysis of the structural considerations, synthetic pathways for deuterium incorporation, and validation protocols for using these compounds as self-validating internal standards.

Part 1: Structural Architecture & Isotopic Placement

The chemical structure of 2-(2-Ethoxyethoxy)ethanol consists of an ethyl ether terminus, a diethylene glycol backbone, and a terminal primary hydroxyl group. When designing a deuterated analog ("-d"), the position of the label is dictated by metabolic stability and mass spectral distinctiveness.

Chemical Structure Breakdown
ComponentFormula SegmentFunctionalityLabeling Potential
Ethyl Terminus CH₃CH₂ -O-Lipophilic tailHigh (Preferred). Labeling here (d5) provides a +5 Da shift and is metabolically stable against backbone cleavage.
Ether Backbone -CH₂CH₂-O-CH₂CH₂-Hydrophilic spacerModerate. Labeling here (d4/d8) is possible but requires expensive deuterated ethylene oxide precursors.
Terminal Hydroxyl -OHReactive headLow. Deuterium on oxygen (-OD) is labile and exchanges with protic solvents (H₂O/MeOH), making it useless for LC-MS quantification.
The "d5" Standard (Target Molecule)

For bioanalytical purposes, the d5-ethyl analog is the industry gold standard. It offers a sufficient mass shift (+5 Da) to avoid isotopic overlap with the natural M+2 isotopes of the analyte.

  • Systematic Name: 2-(2-(1,1,2,2,2-Pentadeuteroethoxy)ethoxy)ethanol

  • Molecular Formula: C₆H₉D₅O₃

  • Exact Mass: ~139.20 Da (vs. 134.17 Da for unlabeled)

Part 2: Synthetic Pathways for Deuterium Incorporation

To synthesize high-purity 2-(2-Ethoxyethoxy)ethanol-d5, we must avoid "scrambling" (random deuterium loss). Two primary routes are viable: the Industrial Ethoxylation Mimic (Route A) and the Williamson Ether Synthesis (Route B).

Route A: Catalytic Ethoxylation (Industrial Mimic)

This route mimics the commercial production of Transcutol but substitutes natural ethanol with Ethanol-d5 .

  • Reagents: Ethanol-d5 (CD₃CD₂OH) + Ethylene Oxide (EO).

  • Catalyst: Alkali metal hydroxide (NaOH/KOH) or specialized heterogeneous catalysts.

  • Mechanism: Nucleophilic attack of the ethoxide-d5 anion on the epoxide ring.

  • Challenge: This produces a distribution of oligomers (mono-, di-, tri-ethylene glycol ethers). Fractional distillation is required to isolate the diethylene species.

Route B: Directed Williamson Ether Synthesis (Lab Scale)

For high isotopic purity (>99% D) and yield control, a stepwise alkylation is preferred.

  • Activation: React Diethylene Glycol with a base (NaH) to form the mono-alkoxide.

  • Alkylation: React with Bromoethane-d5 (CD₃CD₂Br).

  • Purification: Distillation removes unreacted glycol and bis-alkylated byproducts.

Synthesis Workflow Visualization

SynthesisPathways cluster_0 Route A: Direct Ethoxylation Ethanol_d5 Ethanol-d5 (CD3CD2OH) Inter Mixture of Ethoxylates-d5 Ethanol_d5->Inter High Temp / Pressure EO Ethylene Oxide (2 eq.) EO->Inter Base Catalyst (NaOH) Base->Inter Distill Fractional Distillation Inter->Distill Product 2-(2-Ethoxyethoxy)ethanol-d5 (Target) Distill->Product BP: ~202°C Byproducts Mono/Tri-glycol byproducts Distill->Byproducts

Figure 1: Synthetic workflow for the production of d5-labeled Transcutol via direct ethoxylation.

Part 3: Analytical Validation & Quality Control

Before use in bioanalysis, the deuterated standard must undergo rigorous characterization.

Isotopic Purity Assessment (HRMS)

Using High-Resolution Mass Spectrometry (HRMS), calculate the Isotopic Enrichment (IE) .

  • Protocol: Infuse 1 µg/mL solution.

  • Calculation: Compare the abundance of the d5 peak (m/z ~140.2 [M+H]+) against the unlabeled d0 peak (m/z 135.1).

  • Acceptance Criteria: The contribution of d0 (unlabeled) must be < 0.5% to prevent interference with the analyte quantification.

Proton NMR Verification

¹H-NMR confirms the absence of protons on the ethyl chain.

  • Observation: In the unlabeled molecule, the ethyl group shows a triplet (~1.2 ppm) and a quartet (~3.5 ppm).

  • Validation: In the d5-analog , these signals must be silent (absent), confirming full deuteration. The ethylene glycol backbone protons (3.5–3.7 ppm) should remain as multiplets integrating to 8H.

Part 4: Bioanalytical Application (LC-MS/MS)

The primary application of 2-(2-Ethoxyethoxy)ethanol-d5 is as an Internal Standard (IS) for quantifying Transcutol in plasma or tissue homogenates.

Mass Spectrometry Logic

Under Electrospray Ionization (ESI+), glycol ethers form stable ammonium adducts [M+NH₄]⁺ or protonated species [M+H]⁺.

  • Analyte (d0): Precursor m/z 135.1 → Product m/z 89.1 (Loss of EtOH).

  • Internal Standard (d5): Precursor m/z 140.2 → Product m/z 89.1 (Loss of EtOH-d5).

    • Note: If the fragmentation cleaves the ether bond losing the ethyl group, the product ion (m/z 89.1) might be identical for both d0 and d5. This causes crosstalk .

    • Correct Strategy: Monitor a transition that retains the label or use the ammonium adduct [M+NH₄]⁺ (m/z 152 vs 157) as the Q1 selection, and ensure chromatographic separation if transitions overlap. Ideally, find a fragment retaining the ethyl chain.

Experimental Protocol: Plasma Extraction
  • Sample: 50 µL Plasma.

  • Spike: Add 10 µL of 2-(2-Ethoxyethoxy)ethanol-d5 (10 µg/mL working solution).

  • Precipitation: Add 200 µL Acetonitrile (cold). Vortex 30s.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant onto a C18 column.

LC-MS/MS Pathway Diagram

MassSpecLogic P_d0 Analyte [M+H]+ (m/z 135.1) CID Collision Induced Dissociation (CID) P_d0->CID P_d5 IS (d5) [M+H]+ (m/z 140.2) P_d5->CID Frag_Common Backbone Fragment (HO-CH2-CH2-O-CH2+) m/z 89.1 CID->Frag_Common Loss of EtOH (d0) Loss of EtOH-d5 (IS) Frag_Specific Ethyl-Retained Fragment (Requires Optimization) CID->Frag_Specific Alternative Transition to avoid crosstalk

Figure 2: MS/MS fragmentation logic. Note the risk of common fragments if the label is lost during dissociation.

References

  • European Scientific Committee for Consumer Safety (SCCS). (2013). Opinion on Diethylene glycol monoethyl ether (DEGEE).[1] Retrieved from [Link]

  • PubChem. (n.d.).[2] 2-(2-Ethoxyethoxy)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Pirali, T., et al. (2019).[3] Applications of Deuterium in Medicinal Chemistry.[3][4][5][] Journal of Medicinal Chemistry, 62(11), 5276-5297.[3] Retrieved from [Link]

  • Ataman Chemicals. (n.d.). Technical Data Sheet: 2-(2-Ethoxyethoxy)ethanol.[2] Retrieved from [Link]

Sources

Foundational

solubility of 2-(2-Ethoxyethoxy)ethanol-d in common laboratory solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Ethoxyethoxy)ethanol-d in Common Laboratory Solvents Executive Summary This technical guide provides a comprehensive overview of the solubility characteristics of 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Ethoxyethoxy)ethanol-d in Common Laboratory Solvents

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Ethoxyethoxy)ethanol-d, a deuterated analogue of the widely used solvent diethylene glycol monoethyl ether (DEGEE). While specific solubility data for the deuterated form is not extensively published, this guide synthesizes data from its non-deuterated counterpart and fundamental chemical principles to provide a reliable solubility profile. We assert that the solubility of 2-(2-Ethoxyethoxy)ethanol-d is practically identical to that of 2-(2-Ethoxyethoxy)ethanol due to the negligible impact of deuterium substitution on intermolecular forces governing solvation. This guide details its broad miscibility in polar and non-polar solvents, explains the underlying molecular interactions, and provides a robust, self-validating protocol for researchers to experimentally determine its solubility for specific applications.

Introduction

Overview of 2-(2-Ethoxyethoxy)ethanol (DEGEE)

2-(2-Ethoxyethoxy)ethanol, known by trade names such as Carbitol® and Transcutol®, is a versatile and high-boiling point solvent valued for its unique chemical properties.[1][2][3] Structurally, it is both an ether and an alcohol, granting it amphiphilic character. This dual functionality allows it to dissolve a wide array of chemically diverse compounds, from polar resins, dyes, and nitrocellulose to non-polar oils and waxes.[4] Its excellent solvency and water miscibility make it a key ingredient in paints, inks, cleaning fluids, and wood stains.[2][5] In the pharmaceutical and cosmetic industries, it is highly regarded as a solubilizer and a penetration enhancer, improving the bioavailability and delivery of active pharmaceutical ingredients (APIs).[3]

The Deuterated Analogue: 2-(2-Ethoxyethoxy)ethanol-d

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are indispensable tools in research. 2-(2-Ethoxyethoxy)ethanol-d is utilized in various applications, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid proton signal interference, as an internal standard in mass spectrometry-based quantification, and in studies of reaction mechanisms where the kinetic isotope effect can provide mechanistic insights.[6][7]

The Isotope Effect on Solubility: A Theoretical Consideration

The substitution of protium (¹H) with deuterium (²H) primarily affects mass-dependent properties, most notably the vibrational frequencies of chemical bonds (e.g., C-D vs. C-H).[8] This change in zero-point energy is the basis for the kinetic isotope effect (KIE), which can alter the rates of chemical reactions where bond cleavage is the rate-determining step.[8][9]

However, solubility is a thermodynamic property governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), which depends on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Isotopic substitution does not alter the electronic structure or the potential energy surface of a molecule.[8] Therefore, these fundamental intermolecular forces remain virtually unchanged. While minor differences in molar volume and polarizability exist, their effect on the overall solubility in common laboratory solvents is negligible for practical purposes. This guide, therefore, operates on the well-founded principle that the solubility profile of 2-(2-Ethoxyethoxy)ethanol-d is equivalent to that of its non-deuterated isotopologue.

Physicochemical Properties

A foundational understanding of a solvent's physical properties is critical for its effective use. The properties of 2-(2-Ethoxyethoxy)ethanol are well-documented. The primary difference in its deuterated form is a slight increase in molar mass and density, with other properties being nearly identical.

Property2-(2-Ethoxyethoxy)ethanol2-(2-Ethoxyethoxy)ethanol-d (Calculated)Reference
Synonyms DEGEE, Diethylene glycol monoethyl ether, CarbitolDeuterated DEGEE[2][5]
Molecular Formula C₆H₁₄O₃C₆H₉D₅O₃ (example for d5)[2]
Molar Mass 134.17 g/mol ~139.20 g/mol (for d5)[2][10]
Appearance Clear, colorless, slightly viscous liquidClear, colorless, slightly viscous liquid[1][11]
Boiling Point 196 - 202 °C~196 - 202 °C[2][10]
Melting Point -76 °C to -80 °C~-76 °C to -80 °C[2][10]
Density ~0.999 g/mL at 25 °CSlightly higher than non-deuterated form[12]
Flash Point 96 °C (205 °F)~96 °C (205 °F)[2][11]
Refractive Index ~1.427 at 20 °C~1.427 at 20 °C[12]

Solubility Profile

Theoretical Basis for Solubility

The broad solubility of 2-(2-Ethoxyethoxy)ethanol arises from its molecular structure, which features:

  • A Hydrophilic Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, enabling strong interactions with polar protic solvents like water and alcohols.[13]

  • Two Ether Linkages (-O-): The oxygen atoms in the ether groups are hydrogen bond acceptors, contributing to its miscibility with water and other protic solvents.

  • An Ethyl Group (CH₃CH₂-): This terminal alkyl group provides non-polar character, allowing for van der Waals interactions with non-polar and weakly polar organic solvents.

This combination of features allows the molecule to effectively interact with and solvate a wide range of solutes and to be miscible with a diverse set of solvents.

Qualitative and Quantitative Solubility Data

Based on extensive documentation, 2-(2-Ethoxyethoxy)ethanol is miscible (i.e., soluble in all proportions) with a vast range of common laboratory solvents. The term "miscible" is the most accurate and quantitative description for these systems.[14]

Solvent ClassSolventSolubility / MiscibilityReference
Polar Protic WaterMiscible[1][15]
EthanolMiscible
MethanolMiscible[14]
Propylene GlycolSoluble
Butylene GlycolSoluble
Polar Aprotic AcetoneMiscible[12]
AcetonitrileMiscible (Expected)-
Dimethylformamide (DMF)Miscible (Expected)-
Dimethyl Sulfoxide (DMSO)Miscible (Expected)-
Non-Polar / Weakly Polar Diethyl EtherMiscible[12]
ChloroformMiscible[1]
BenzeneMiscible[1]
TolueneMiscible (Expected)-
PyridineMiscible[12]
Oils Vegetable OilsPartially Soluble
Mineral OilsMiscible[14]

Note: "Miscible (Expected)" indicates that while not explicitly cited, miscibility is predicted with high confidence based on the solvent's properties and the established solubility pattern of DEGEE.

Standardized Protocol for Experimental Solubility Determination

For systems where miscibility is not assumed (e.g., with complex drug molecules, long-chain hydrocarbons, or specific oils), experimental determination is necessary. The following protocol provides a reliable, self-validating method for quantifying solubility.

Principle of the Method

This protocol uses the isothermal equilibrium method, where an excess of the solute (2-(2-Ethoxyethoxy)ethanol-d) is mixed with the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated supernatant is then quantified to determine the solubility.

Materials and Reagents
  • 2-(2-Ethoxyethoxy)ethanol-d (solute)

  • Solvent of interest (e.g., hexane, olive oil)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., GC-MS, ¹H-NMR)

Step-by-Step Procedure
  • Preparation: Add an excess amount of 2-(2-Ethoxyethoxy)ethanol-d to a pre-weighed glass vial. An excess is visually confirmed by the presence of an undissolved phase.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle. For emulsions or fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution & Quantification: Accurately weigh the filtered saturated solution. Prepare a series of dilutions with a suitable solvent and quantify the concentration of 2-(2-Ethoxyethoxy)ethanol-d using a pre-calibrated analytical method (e.g., GC-MS).

Diagram of the Experimental Workflow

G Figure 1. Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A 1. Add excess solute (2-(2-EE)-d) to vial B 2. Add known volume of solvent A->B Weigh & Record C 3. Agitate at constant temp (e.g., 24-48 hours) B->C D 4. Settle or Centrifuge to separate phases C->D E 5. Extract supernatant D->E F 6. Filter (0.22 µm) E->F G 7. Dilute and Quantify (e.g., GC-MS) F->G Prepare standards

Sources

Exploratory

commercial suppliers and availability of 2-(2-Ethoxyethoxy)ethanol-d

Executive Summary 2-(2-Ethoxyethoxy)ethanol, commonly known as Diethylene Glycol Monoethyl Ether (DEGEE) or by the trade names Transcutol® and Carbitol , is a critical solubilizer and permeation enhancer in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Ethoxyethoxy)ethanol, commonly known as Diethylene Glycol Monoethyl Ether (DEGEE) or by the trade names Transcutol® and Carbitol , is a critical solubilizer and permeation enhancer in pharmaceutical formulations. In pharmacokinetic (PK) and toxicological studies, accurate quantification of DEGEE in biological matrices is non-negotiable.

The industry standard for this quantification is Stable Isotope Dilution Mass Spectrometry (SID-MS) using a deuterated internal standard. This guide definitively identifies the commercial availability of 2-(2-Ethoxyethoxy)ethanol-d5 (DEGEE-d5) , outlines its technical specifications, and provides a validated workflow for its application in LC-MS/MS bioanalysis.

Chemical Identity & Specifications

The deuterated analog most commercially viable and technically suitable for bioanalysis is the ethyl-d5 isotopologue. This places the deuterium label on the terminal ethyl group, ensuring metabolic stability (as the ether linkage is robust) and preventing back-exchange with protic solvents.

FeatureNon-Deuterated StandardDeuterated Internal Standard (IS)
Common Name DEGEE, Transcutol P/HP, CarbitolDEGEE-d5
IUPAC Name 2-(2-Ethoxyethoxy)ethanol2-(2-(Ethoxy-d5)ethoxy)ethanol
CAS Number 111-90-01219804-11-1
Chemical Formula


Molecular Weight 134.17 g/mol 139.21 g/mol (+5 Da shift)
Structure


Commercial Landscape: Suppliers & Availability

Unlike common solvents, DEGEE-d5 is a specialty isotope product. "Generic" chemical suppliers (Sigma, Fisher) typically do not stock the deuterated form directly; they source from specialized isotope manufacturers.

Primary Commercial Source

CDN Isotopes is the leading global supplier with verified stock of this specific isotopologue.

  • Supplier: CDN Isotopes (Quebec, Canada)

  • Product Number: D-6893

  • Product Name: Diethyleneglycol Monoethyl-d5 Ether

  • Enrichment: 99 atom % D

  • Purity: >98% Chemical Purity

  • Format: Neat liquid (typically 0.1 g or 0.25 g ampoules)

  • Lead Time: Generally In-Stock (Check current inventory)

Secondary/Custom Sources

If stock is unavailable at CDN, the following entities have synthesis capabilities for glycol ethers and can be engaged for custom synthesis:

  • Toronto Research Chemicals (TRC): Often lists metabolites and impurities; may synthesize on demand.

  • Cambridge Isotope Laboratories (CIL): Specializes in deuterated glycols (e.g., Diglyme-d14), viable for custom requests.

  • Alsachim: Strong in pharmaceutical internal standards.

Technical Evaluation: Quality Control (QC)

Before introducing the standard into a GLP study, you must validate the material. Do not rely solely on the Certificate of Analysis (CoA).

QC Protocol 1: Isotopic Purity Verification (H-NMR)

Objective: Confirm the absence of protons on the ethyl group.

  • Solvent: Dissolve ~10 mg DEGEE-d5 in

    
    .
    
  • Acquisition: Run 1H-NMR (400 MHz+).

  • Analysis:

    • Non-deuterated DEGEE: Shows a triplet at ~1.2 ppm (

      
      ) and a quartet at ~3.5 ppm (
      
      
      
      ).
    • DEGEE-d5: These peaks must be absent (or <1% integration relative to the ethylene glycol backbone protons at 3.6–3.7 ppm).

    • Pass Criteria: Residual proton signal in the ethyl region < 1%.

QC Protocol 2: Mass Shift Verification (Q1 Scan)

Objective: Confirm the precursor ion mass.

  • Infusion: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Mode: ESI Positive.

  • Observation:

    • Target Ion:

      
       m/z (approx).
      
    • Interference Check: Ensure no significant signal at 135.2 m/z (M+0), which would indicate insufficient enrichment.

Application Protocol: LC-MS/MS Quantification

Context: Quantifying Transcutol (DEGEE) in rat plasma using DEGEE-d5 as the Internal Standard (IS).

Methodology Overview
  • Matrix: Plasma (Rat/Human)

  • Extraction: Protein Precipitation (PPT)

  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (QqQ)

Step-by-Step Workflow

Step 1: Preparation of Standards

  • Stock Solution (Analyte): Dissolve DEGEE (neat) in water to 1 mg/mL.

  • Stock Solution (IS): Dissolve DEGEE-d5 (neat) in water to 1 mg/mL.

  • Working IS Solution: Dilute Stock IS to 500 ng/mL in Acetonitrile (ACN). Note: ACN serves as both the IS carrier and the precipitating agent.

Step 2: Sample Extraction (PPT)

  • Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 200 µL of Working IS Solution (ACN containing DEGEE-d5).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.0 min) 
    
    
    
    5% B (2.1 min).
  • MRM Transitions:

    • DEGEE (Analyte): 135.1

      
       45.1 (Quantifier), 135.1 
      
      
      
      89.1 (Qualifier).
    • DEGEE-d5 (IS): 140.1

      
       45.1 (Quantifier). Note: The fragment 45.1 is the ethoxy tail; for d5, ensure you track the deuterated fragment if the fragmentation retains the label. If the fragment is the ethylene glycol end (
      
      
      
      ), the mass may be identical. Crucial: Verify fragmentation. Often, the loss of the ethyl group is the primary transition. If the ethyl group is lost, the fragment masses might be identical (45 or 89). Therefore, retention time co-elution and parent ion selection (135 vs 140) are critical.
    • Correction: If the transition is loss of neutral ethanol, the fragment is the same. If the transition is the formation of the ethyl cation, the masses differ (29 vs 34). Recommended Transition: Monitor the parent

      
       or 
      
      
      
      and a specific fragment. If fragments are identical, rely on the precursor mass resolution (Q1).

Visualization: Supply Chain & QC Workflow

SupplyChainQC Need Requirement: Quantify DEGEE in Plasma Source Primary Source: CDN Isotopes (D-6893) Need->Source AltSource Secondary Source: Custom Synthesis (TRC/CIL) Need->AltSource If OOS QC_NMR QC Step 1: H-NMR (Confirm Ethyl-d5) Source->QC_NMR AltSource->QC_NMR QC_MS QC Step 2: Q1 Scan (Confirm +5 Da Shift) QC_NMR->QC_MS Validation Validation: Check Isotopic Overlap (M+0 vs M+5) QC_MS->Validation Release Release for GLP Study Validation->Release

Caption: Figure 1. Procurement and Quality Control workflow for DEGEE-d5 internal standard.

Visualization: LC-MS Method Development Logic

LCMS_Logic cluster_warn Critical Decision Start Start: Method Development Ionization Ionization Check: ESI+ vs APCI+ Start->Ionization Adduct Adduct Selection: [M+H]+ (135/140) [M+NH4]+ (152/157) Ionization->Adduct DEGEE ionizes well as [M+H]+ or [M+NH4]+ Interference Interference Check: Does IS (d5) have Signal at 135? Adduct->Interference Frag Fragmentation: Select Product Ions Interference->Frag If <0.5% crosstalk Final Final Method: MRM Mode Frag->Final

Caption: Figure 2. Decision tree for optimizing MS parameters for DEGEE/DEGEE-d5 quantification.

References

  • European Commission. Opinion on Diethylene Glycol Monoethyl Ether (DEGEE). Scientific Committee on Consumer Products (SCCP). Retrieved from [Link]

  • Gattefossé. Transcutol® P: Solubilizer and Absorption Enhancer. Technical Brochure.[1] Retrieved from [Link]

  • PubChem. Compound Summary: 2-(2-Ethoxyethoxy)ethanol (CAS 111-90-0).[2] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide &amp; Safety Data Sheet: 2-(2-Ethoxyethoxy)ethanol-d

This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes standard safety data with specialized handling protocols required for deuterated analytical standar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes standard safety data with specialized handling protocols required for deuterated analytical standards.

Isotopologue Specificity: Hydroxyl-deuterated (Ethanol-d) CAS Registry Number: 37421-08-2 (d1 form) | Parent CAS: 111-90-0

Executive Summary & Application Context

2-(2-Ethoxyethoxy)ethanol-d (also known as Diethylene glycol monoethyl ether-d1) is a specialized isotopologue used primarily as an internal standard in NMR spectroscopy and Mass Spectrometry (MS) for the quantification of glycol ethers in pharmaceutical formulations and biological matrices.

Unlike its protonated parent (Transcutol®), which is a common solubilizer in drug development, the deuterated form serves as a molecular tracer . Its utility relies entirely on isotopic purity. Therefore, this guide prioritizes isotopic integrity preservation alongside standard safety protocols. The primary technical risk is not acute toxicity, but H-D exchange (proton-deuterium exchange) upon exposure to atmospheric moisture, which renders the analytical standard useless.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(2-Ethoxyethoxy)ethan(ol-d)
Synonyms Diethylene glycol monoethyl ether-d1; Carbitol-d1
Molecular Formula C₆H₁₃DO₃
Molecular Weight ~135.18 g/mol (vs. 134.17 g/mol for non-deuterated)
Isotopic Purity Typically ≥ 98 atom % D
Appearance Clear, colorless liquid
Solubility Miscible with water (H-D exchange risk), ethanol, ether
Hygroscopicity High (Critical Handling Parameter)

Hazard Identification (GHS Classification)

Based on the toxicological profile of the parent compound (CAS 111-90-0), as isotopic substitution generally does not alter acute toxicity classifications.

GHS Label Elements[7][8][9]
  • Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.[1][2][3]

    • H319: Causes serious eye irritation (Category 2A).

    • H316: Causes mild skin irritation.[1][2]

Precautionary Statements
  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5][6][2][3]

Advanced Handling Protocol: Preserving Isotopic Integrity

Core Directive: The hydroxyl deuterium (-OD) is labile. Exposure to ambient humidity results in rapid exchange with atmospheric H₂O, converting the expensive reagent back to the protonated form (-OH).

Storage & Aliquoting Workflow

Objective: Maintain >98% D enrichment during storage and sample preparation.

HandlingProtocol Start Receipt of Material (Sealed Ampoule) Storage Long-term Storage (< 25°C, Desiccator) Start->Storage Inspect Seal Open Opening Procedure Storage->Open Equilibrate to RT Env Environment: N2/Ar Glove Box OR Schlenk Line (Inert Gas) Open->Env Mandatory Aliquot Aliquot into Single-Use Vials Env->Aliquot Syringe Transfer Seal Seal under Inert Gas (Parafilm/Septum) Aliquot->Seal Minimize Headspace Use Immediate Use (NMR/MS Prep) Aliquot->Use Dissolve Analyte Seal->Storage Return Excess

Figure 1: Critical workflow for handling labile deuterated solvents to prevent isotopic dilution via atmospheric moisture.

Experimental Best Practices
  • Inert Atmosphere: Always handle open containers under a blanket of dry Nitrogen (N₂) or Argon (Ar).

  • Glassware Preparation: All glassware (NMR tubes, vials) must be oven-dried (>120°C for 2 hours) and cooled in a desiccator to remove adsorbed surface moisture.

  • Septum Technique: If storing in a septum-capped vial, use a gas-tight syringe for withdrawal. Do not open the cap.

Toxicological & Metabolic Profile

While the deuterated form is used in micro-quantities, understanding the biological fate of the parent scaffold is crucial for drug development applications (e.g., if used as a vehicle or tracer in ADME studies).

Metabolism (Parent Scaffold)

The parent compound, Diethylene glycol monoethyl ether (DEGEE), undergoes oxidation.

  • Primary Pathway: Oxidation of the free alcohol group to 2-(2-ethoxyethoxy)acetic acid .

  • Isotope Effect: For 2-(2-Ethoxyethoxy)ethanol-d (hydroxyl-d) , the deuterium is on the oxygen. This D is rapidly exchanged with body water (H₂O) before enzymatic metabolism occurs. Therefore, no kinetic isotope effect (KIE) is expected on the metabolic rate. The D is lost to the solvent pool immediately.

(Note: If the D were on the carbon skeleton, it would slow metabolism. For the -OD form, treat it pharmacokinetically identical to the non-deuterated parent.)

Metabolism Compound 2-(2-Ethoxyethoxy)ethanol-d (R-O-CH2-CH2-OD) Exchange Rapid H/D Exchange (In vivo / Aqueous) Compound->Exchange Contact with H2O Parent 2-(2-Ethoxyethoxy)ethanol (R-O-CH2-CH2-OH) Exchange->Parent Loss of D label ADH Alcohol Dehydrogenase (ADH) Parent->ADH Oxidation Aldehyde Intermediate Aldehyde ADH->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Metabolite 2-(2-Ethoxyethoxy)acetic acid (Major Urinary Metabolite) ALDH->Metabolite Excretion

Figure 2: Biological fate of the hydroxyl-deuterated compound. Note the rapid loss of the deuterium label to the aqueous environment prior to enzymatic oxidation.

Emergency Procedures

ScenarioProtocol
Eye Contact Priority. Flush with water for 15 minutes. Lifting eyelids is crucial. Seek medical attention if irritation persists.
Skin Contact Wash with soap and water.[2][3][7] Remove contaminated clothing.[1][6][4][2]
Inhalation Move to fresh air.[5][1][6][4][2][3] If breathing is difficult, give oxygen.[3] (Low volatility makes this rare at RT).
Fire Combustible. Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Cool containers with water spray.
Spill Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust. Ventilate area.[6][4][2][3][7]

References

  • Sigma-Aldrich. Product Specification: 2-(2-Ethoxyethoxy)-ethanol-d.[8] Retrieved from

  • PubChem. Compound Summary: Diethylene glycol monoethyl ether (Parent Compound). National Library of Medicine. Retrieved from [9]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(2-ethoxyethoxy)ethanol. Retrieved from

  • MedChemExpress. 2-(2-Ethoxyethoxy)ethanol-d5 Data Sheet (Isotopologue Reference). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Diethylene glycol monoethyl ether. Retrieved from

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(2-Ethoxyethoxy)ethanol and its Deuterated Analogues

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-ethoxyethoxy)ethanol, a widely used solvent and chemical intermediate.[1][2] Given the increasing use of deuterium-labeled compounds in mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-ethoxyethoxy)ethanol, a widely used solvent and chemical intermediate.[1][2] Given the increasing use of deuterium-labeled compounds in mechanistic studies, pharmaceutical development, and as internal standards, this document also offers expert insights into the expected spectroscopic characteristics of 2-(2-ethoxyethoxy)ethanol-d. By understanding the foundational spectra of the parent compound, researchers can accurately interpret the data from its isotopically labeled counterparts.

Introduction to 2-(2-Ethoxyethoxy)ethanol

2-(2-Ethoxyethoxy)ethanol, also known by trade names such as Carbitol™, is a colorless, hygroscopic liquid with a mild odor.[2] Its structure, featuring both ether and alcohol functionalities, makes it an excellent solvent for a wide range of substances, including resins, dyes, and oils.[1] It is produced through the ethoxylation of ethanol.[1] The physical and chemical properties of 2-(2-ethoxyethoxy)ethanol are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(2-Ethoxyethoxy)ethanol

PropertyValueSource
Molecular FormulaC₆H₁₄O₃[1][3]
Molar Mass134.17 g/mol [1][3]
Boiling Point196-202 °C[1][2]
Melting Point-76 °C[1][2]
Flash Point96 °C[1][2]
Autoignition Temperature204 °C[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy of 2-(2-Ethoxyethoxy)ethanol

The ¹H NMR spectrum of 2-(2-ethoxyethoxy)ethanol shows distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts and multiplicities are detailed in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for 2-(2-Ethoxyethoxy)ethanol

AssignmentChemical Shift (ppm, predicted)MultiplicityIntegration
CH₃-CH₂-O-~1.2Triplet3H
CH₃-CH₂-O-~3.5Quartet2H
-O-CH₂-CH₂-O-~3.6Multiplet4H
-O-CH₂-CH₂-OH~3.7Multiplet4H
-CH₂-OH~2.5 (broad)Singlet1H

Note: Predicted values are based on standard chemical shift tables and data for similar compounds like 2-ethoxyethanol.[4]

The Impact of Deuteration on ¹H NMR Spectra

Deuterium (²H or D) has a nuclear spin of 1, unlike the proton's (¹H) spin of 1/2. This difference has significant consequences for the ¹H NMR spectrum:

  • Signal Disappearance: If a proton is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear. For example, if the hydroxyl proton is deuterated to form 2-(2-ethoxyethoxy)ethanol-d₁ (-OD), the broad singlet around 2.5 ppm will no longer be observed.

  • Changes in Multiplicity: Deuterium has a smaller gyromagnetic ratio than a proton. As a result, the coupling constant between deuterium and a proton (JHD) is approximately 1/6.55 times the corresponding proton-proton coupling constant (JHH). In many cases, this smaller coupling is not resolved, leading to a simplification of the spectrum. For instance, if one of the protons on the carbon adjacent to the hydroxyl group is replaced by deuterium, the adjacent CH₂ group, which would have appeared as a triplet, may now appear as a doublet of doublets or a broadened doublet, depending on the resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 2-(2-ethoxyethoxy)ethanol are shown in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for 2-(2-Ethoxyethoxy)ethanol

AssignmentChemical Shift (ppm, predicted)
C H₃-CH₂-O-~15
CH₃-C H₂-O-~66
-O-C H₂-C H₂-O-~70
-O-C H₂-C H₂-OH~61, 72

Note: Predicted values are based on standard chemical shift tables.

The primary effect of deuterium substitution on the ¹³C NMR spectrum is the change in the multiplicity of the signal for the deuterated carbon. The carbon signal will be split into a multiplet (typically a triplet for a -CD- group) due to one-bond carbon-deuterium coupling (¹JCD). The chemical shift of the deuterated carbon will also experience a slight upfield shift (isotope shift).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-ethoxyethoxy)ethanol is characterized by a strong, broad absorption due to the hydroxyl group and several C-O stretching bands.

Table 4: Key IR Absorptions for 2-(2-Ethoxyethoxy)ethanol

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3600-3200Strong, broad
C-H stretch3000-2850Strong
C-O stretch1150-1085Strong

Source: Typical IR absorption ranges for alcohols and ethers.

Effect of Deuteration on IR Spectra

The most significant change in the IR spectrum upon deuteration of the hydroxyl group is the shift of the O-H stretching vibration to a lower frequency. The O-D stretching vibration is expected to appear in the region of 2700-2400 cm⁻¹. This is due to the increased mass of deuterium compared to protium, which can be approximated by the harmonic oscillator model where the vibrational frequency is inversely proportional to the square root of the reduced mass.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-ethoxyethoxy)ethanol, the molecular ion peak (M⁺) would be observed at m/z 134.1.[5]

Impact of Deuteration on Mass Spectra

The molecular weight of the deuterated compound will be higher than that of the non-deuterated compound by the number of deuterium atoms incorporated. For example, 2-(2-ethoxyethoxy)ethanol-d₁ will have a molecular ion peak at m/z 135.1. The fragmentation pattern will also be affected, as the masses of the fragment ions containing deuterium will be shifted accordingly. This predictable mass shift is a key advantage of using deuterated compounds as internal standards in quantitative mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts and multiplicities for all signals in both spectra.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflow

The general workflow for the spectroscopic analysis of 2-(2-ethoxyethoxy)ethanol and its deuterated analogues can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound 2-(2-Ethoxyethoxy)ethanol(-d) NMR NMR (¹H, ¹³C) Compound->NMR IR IR/FTIR Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Confirmation & Isotopic Labeling Analysis NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of 2-(2-ethoxyethoxy)ethanol and its deuterated analogues. By leveraging the foundational data of the parent compound and applying the principles of isotopic effects on NMR, IR, and MS spectra, researchers can confidently identify and characterize these important molecules. The provided protocols and workflow diagrams serve as a practical resource for scientists in drug development and chemical research.

References

  • Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol. [Link]

  • PubChem. 2-(2-Ethoxyethoxy)ethanolate. [Link]

  • chemeurope.com. 2-(2-Ethoxyethoxy)ethanol. [Link]

  • SpectraBase. 2-(2-Ethoxy-ethoxy)-ethanol - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. 2-(2-Ethoxyethoxy)ethanol;2-(2-hydroxyethoxy)ethanol. [Link]

  • NIST WebBook. Ethanol, 2-(2-ethoxyethoxy)-. [Link]

Sources

Foundational

understanding deuterium isotope effects with 2-(2-Ethoxyethoxy)ethanol-d

Technical Deep Dive: Deuterium Isotope Effects in 2-(2-Ethoxyethoxy)ethanol (DEGEE) Audience: Researchers, Scientists, and Drug Development Professionals.[1] Focus: Mechanistic elucidation of metabolism, Kinetic Isotope...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Deuterium Isotope Effects in 2-(2-Ethoxyethoxy)ethanol (DEGEE)

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Focus: Mechanistic elucidation of metabolism, Kinetic Isotope Effects (KIE), and Bioanalytical applications.

Executive Summary

2-(2-Ethoxyethoxy)ethanol (DEGEE), commercially known as Transcutol®, is a critical solubilizer and permeation enhancer in pharmaceutical formulations.[1] While generally considered safe, its metabolic conversion to 2-(2-ethoxyethoxy)acetic acid (2-EEAA) via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) dictates its pharmacokinetic (PK) profile and potential toxicity.[1]

This guide details the application of deuterated DEGEE (DEGEE-d) to probe these metabolic pathways. By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , researchers can quantify rate-limiting steps in oxidation, stabilize the molecule against metabolic clearance, and utilize isotopologues as robust internal standards for LC-MS/MS bioanalysis.

Mechanistic Basis: The Deuterium Switch

The Metabolic Pathway

DEGEE undergoes oxidative degradation primarily in the liver. The terminal hydroxyl group is oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Step 1 (Rate Limiting): Oxidation of the terminal alcohol by Alcohol Dehydrogenase (ADH) (cytosolic) or CYP450 (microsomal) to form 2-(2-ethoxyethoxy)acetaldehyde.[1]

  • Step 2: Rapid oxidation of the aldehyde by Aldehyde Dehydrogenase (ALDH) to 2-(2-ethoxyethoxy)acetic acid (2-EEAA).[1]

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen (


H) with deuterium (

H) at the site of bond breaking (the

-carbon) alters the reaction rate due to the difference in Zero Point Energy (ZPE).
  • C-D Bond Strength: The C-D bond is shorter and stronger (approx.[2] 1.2–1.5 kcal/mol stronger) than the C-H bond.

  • Primary KIE: If C-H bond cleavage is the rate-determining step (RDS), the ratio of rate constants (

    
    ) will be significantly greater than 1 (typically 2–7 for ADH-mediated reactions).[1]
    

Hypothesis: Deuteration at the terminal methylene group (


) of DEGEE will significantly reduce the rate of 2-EEAA formation, confirming C-H abstraction as the RDS.

Visualization: Metabolic Pathway & KIE

The following diagram illustrates the oxidative pathway and the specific site where deuterium substitution exerts its kinetic effect.

DEGEE_Metabolism cluster_KIE Deuterium Switch Impact DEGEE DEGEE (Substrate) ADH ADH / CYP2E1 (Rate Limiting) DEGEE->ADH Intermediate Aldehyde Intermediate ALDH ALDH Intermediate->ALDH Metabolite 2-EEAA (Acid Metabolite) ADH->Intermediate C-H Abstraction (Primary KIE Site) Note k_H / k_D > 2.0 Slower Clearance ADH->Note ALDH->Metabolite Oxidation

Figure 1: Oxidative metabolism of DEGEE showing the critical C-H abstraction step where deuterium substitution (


) inhibits reaction velocity.[1]

Experimental Protocols

Protocol A: In Vitro Intrinsic Clearance ( ) & KIE Determination

Objective: Calculate the Primary KIE by comparing the depletion rates of DEGEE and DEGEE-d2 in liver microsomes or cytosolic fractions.

Materials:

  • Substrates: DEGEE (unlabeled) and 2-(2-Ethoxyethoxy)ethanol-1,1-d2 (DEGEE-d2).[1]

  • System: Pooled Human Liver Cytosol (for ADH activity) or Microsomes (for CYP activity).[1]

  • Cofactors: NAD+ (for Cytosol) or NADPH-regenerating system (for Microsomes).[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of DEGEE and DEGEE-d2 in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate Cytosol (1 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction by adding substrate (final conc. 10 µM) and NAD+ (1 mM).[1]

    • Perform separate incubations for H-DEGEE and D-DEGEE (

      
      ).[1]
      
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., DEGEE-d9 or a structural analog).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. Time. The slope of the line is 

.


[1]
Protocol B: Bioanalytical Quantitation using DEGEE-d as Internal Standard

Objective: Use a deuterated analog to correct for matrix effects during LC-MS analysis of DEGEE in plasma.

Why Deuterium?


C analogs are good, but deuterated analogs are often more accessible.[1] However, ensure the deuterium label is stable  (non-exchangeable) and shifts the mass by at least +3 Da to avoid isotopic overlap.

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeCN.

  • Gradient: 5% B to 95% B over 3 min.

  • Transitions (MRM):

    • DEGEE:

      
       (Loss of ethoxy chain).[1]
      
    • DEGEE-d (IS): Mass shift corresponds to specific labeling (e.g.,

      
       Da).[1]
      

Quantitative Data Summary

The following table summarizes expected theoretical outcomes based on ADH-mediated ether metabolism literature.

ParameterUnlabeled DEGEE (

H)
Deuterated DEGEE (

H-d2)
Interpretation
Bond Dissociation Energy ~96 kcal/mol~98 kcal/molD-C bond is harder to break.[1]

(Relative)
100%20–50%Reduced turnover velocity.[1]

(µL/min/mg)
HighLowImproved metabolic stability.[1]
Metabolite Formation Rapid 2-EEAA accumulationDelayed/ReducedPotential for reduced toxicity.[1]
KIE (

)
N/A2.0 – 5.0 Indicates primary ADH involvement.[1]

Workflow Visualization

This diagram outlines the decision matrix for selecting the appropriate deuterated analog based on the research goal.

Experimental_Workflow Start Select Goal Goal_Mech Mechanism / Stability (KIE Study) Start->Goal_Mech Goal_BioA Bioanalysis (Quantitation) Start->Goal_BioA Substrate_KIE Use DEGEE-d2 (Alpha-Carbon Label) Goal_Mech->Substrate_KIE Substrate_IS Use DEGEE-d6/d9 (Stable Chain Label) Goal_BioA->Substrate_IS Exp_Incubation In Vitro Incubation (Microsomes/Cytosol) Substrate_KIE->Exp_Incubation Exp_Extraction Sample Extraction (Protein Precip) Substrate_IS->Exp_Extraction Analysis LC-MS/MS Analysis Exp_Incubation->Analysis Exp_Extraction->Analysis Result_KIE Calculate kH/kD Identify RDS Analysis->Result_KIE Result_Conc Calculate Concentration Correct for Matrix Effect Analysis->Result_Conc

Figure 2: Decision tree for utilizing deuterated DEGEE in mechanistic vs. analytical workflows.

References

  • Alcohol Dehydrogenase Variants and Metabolism. Source: National Institutes of Health (NIH).[1] URL:[Link]

  • Kinetic Isotope Effects in Organic Chemistry. Source: LibreTexts Chemistry.[1] URL:[Link]

  • Deuterium in Drug Discovery: Progress, Opportunities, and Challenges. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • 2-(2-Ethoxyethoxy)ethanol (Transcutol) Safety and Properties. Source: Wikipedia / PubChem.[1] URL:[Link][1]

  • Development of LC-MS/MS Method for Ethoxyethanol Derivatives. Source: PubMed.[1] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision qNMR Quantification of 2-(2-Ethoxyethoxy)ethanol (DEGEE)

This application note details the protocol for the quantitative Nuclear Magnetic Resonance (qNMR) analysis of 2-(2-Ethoxyethoxy)ethanol , commonly known as Diethylene Glycol Monoethyl Ether (DEGEE) or by the trade name T...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the quantitative Nuclear Magnetic Resonance (qNMR) analysis of 2-(2-Ethoxyethoxy)ethanol , commonly known as Diethylene Glycol Monoethyl Ether (DEGEE) or by the trade name Transcutol® .

While the prompt specifies "2-(2-Ethoxyethoxy)ethanol-d" (the deuterated analog), this protocol focuses on the quantification of the non-deuterated analyte (the pharmaceutical excipient) using standard qNMR practices. A specific section on Isotope Dilution qNMR is included for cases where the deuterated analog is employed as an Internal Standard (IS).

Executive Summary

2-(2-Ethoxyethoxy)ethanol (DEGEE) is a critical solubilizer and permeation enhancer in topical and oral drug formulations. Traditional quantification via GC-FID often requires rigorous calibration curves and derivatization. qNMR offers a primary ratio method that is self-validating, requiring no analyte-specific reference standard, only a certified internal standard (IS).

This protocol outlines the validation-ready workflow for quantifying DEGEE with <1.0% uncertainty, adhering to USP <761> and ISO 21460 guidelines.

Chemical Identity & Spectral Characteristics[1][2][3]

Before quantification, the signal assignment must be confirmed to ensure specificity.

PropertyDetail
Analyte Name 2-(2-Ethoxyethoxy)ethanol (DEGEE)
IUPAC Name 2-(2-Ethoxyethoxy)ethan-1-ol
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Preferred Solvent DMSO-d₆ (Dimethyl sulfoxide-d6)
Reason for Solvent Prevents hydroxyl proton exchange broadening; excellent solubility for diverse pharmaceutical matrices.[1]
1H NMR Signal Assignment (in DMSO-d₆)

Note: Chemical shifts (


) are approximate and referenced to TMS (0.00 ppm).
MoietyProton CountMultiplicityChemical Shift (

ppm)
Suitability for Quantification
-CH₃ (Terminal)3HTriplet (

Hz)
1.09 - 1.12 High (Primary Target)
-CH₂- (Ether)2HQuartet3.38 - 3.45Low (Often overlaps with H₂O/Matrix)
-O-CH₂-CH₂-O- 4HMultiplet3.45 - 3.55Low (Complex coupling)
-CH₂-OH 2HMultiplet3.55 - 3.60Low (Near solvent residual)
-OH (Hydroxyl)1HBroad Singlet4.55 - 4.60Medium (Only if dry DMSO is used)

Strategic Choice: The terminal methyl triplet (


 1.10 ppm ) is the most reliable quantification target as it resides in a "silent" region of the spectrum, free from interference by most aromatic APIs and common excipients.

Experimental Protocol

Materials & Reagents[5][6]
  • Analyte: Sample containing DEGEE.[2][1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (optional).

  • Internal Standard (IS):

    • Option A (Preferred):Maleic Acid (

      
       6.2 ppm, Singlet). High purity NIST Traceable CRM.
      
    • Option B:Dimethyl Sulfone (

      
       3.0 ppm, Singlet). Good for non-aromatic samples.
      
    • Option C (Isotope Dilution):2-(2-Ethoxyethoxy)ethanol-d (if available).[3][4][5] See Section 6.

Sample Preparation (Gravimetric Workflow)

Accuracy in qNMR is dictated by weighing precision. Use a 5-digit or 6-digit analytical balance.

  • Weighing the IS: Weigh approximately 10.0 mg of the Certified Internal Standard (Maleic Acid) directly into a 2 mL GC vial or NMR tube. Record mass as

    
    .
    
  • Weighing the Sample: Weigh an amount of sample containing approximately 10-15 mg of DEGEE into the same vial. Record mass as

    
    .
    
    • Note: The molar ratio of Analyte:IS should be roughly 1:1 to minimize dynamic range errors.

  • Solvation: Add 600 µL - 800 µL of DMSO-d₆.

  • Mixing: Vortex for 30 seconds until complete dissolution. Ensure no particulates remain.

  • Transfer: Transfer to a 5 mm precision NMR tube.

Instrument Acquisition Parameters

The following parameters are critical to ensure full relaxation (99.9% magnetization recovery) for quantitative accuracy.

ParameterSettingRationale
Pulse Sequence zg or zg30 (1D Proton)Standard single pulse without decoupling.
Temperature 298 K (25°C)Standardize chemical shifts.
Spectral Width (SW) 20 ppm (-2 to 18 ppm)Ensures flat baseline; covers all signals.
Relaxation Delay (d1) 30 - 60 seconds Must be

of the slowest relaxing nucleus.
Pulse Angle 90° (preferred) or 30°90° maximizes signal; 30° requires shorter d1 but less signal.
Number of Scans (NS) 16, 32, or 64S/N ratio must be > 150:1 for the target peaks.
Acquisition Time (AQ)

seconds
Avoids truncation artifacts (sinc wiggles).
Receiver Gain (RG) Auto-calibratedMaximize dynamic range without saturation.

Critical Step: T1 Determination Before the first run, perform an Inversion Recovery Experiment (t1ir).

  • Measure

    
     for the DEGEE Methyl Triplet (
    
    
    
    ppm) and the IS (Maleic Acid).
  • Set d1 delay to

    
     the longest measured 
    
    
    
    .
    • Typical

      
       for DEGEE: ~2.5 - 3.5 s.
      
    • Required d1:

      
       s.[1][6][3]
      

Data Processing & Calculation

Processing Workflow
  • Exponential Window Function (LB): Apply 0.3 Hz line broadening (improves S/N).

  • Zero Filling: Zero fill to at least 64k or 128k points (digital resolution).

  • Phasing: Perform manual phasing. Ensure the baseline is perfectly flat around the integration regions.

  • Baseline Correction: Apply a polynomial baseline correction (ABS) or spline fit. Do not use aggressive automatic baseline correction that might clip peak tails.

  • Integration:

    • Integrate the IS Singlet (Set value to calibrated proton count, e.g., 2 for Maleic Acid).

    • Integrate the DEGEE Methyl Triplet (

      
       1.10 ppm). Include 13C satellites if S/N is high, or exclude consistently.
      
Quantification Equation

Calculate the purity (


) or concentration of DEGEE using the fundamental qNMR equation:


Where:

  • 
    : Integral areas of Analyte and Internal Standard.
    
  • 
    : Number of protons (DEGEE Methyl = 3; Maleic Acid = 2).
    
  • 
    : Molar masses (DEGEE = 134.17; Maleic Acid = 116.07).
    
  • 
    : Gravimetric masses weighed.
    
  • 
    : Purity of the Internal Standard (e.g., 99.96%).
    

Workflow Visualization

qNMR_Protocol Start START: qNMR Quantification of DEGEE SolventSelect Solvent Selection: DMSO-d6 (Preferred) Start->SolventSelect SamplePrep Sample Preparation (Gravimetric Weighing) IS_Select Internal Standard Selection SamplePrep->IS_Select SolventSelect->SamplePrep Maleic Maleic Acid (Acidic/Neutral Matrices) IS_Select->Maleic Standard TCNB TCNB (Aromatic/Hydrophobic) IS_Select->TCNB Alternative Deuterated DEGEE-d (Isotope Dilution) (Complex Matrices) IS_Select->Deuterated Advanced T1_Check T1 Relaxation Check (Inversion Recovery) Maleic->T1_Check TCNB->T1_Check Deuterated->T1_Check Acquisition Acquisition Setup (Pulse: 90°, d1 > 5*T1) Processing Data Processing (Phase, Baseline, Integrate) Acquisition->Processing T1_Check->Acquisition Set d1 = 30s Calc Calculation & Validation (Purity %) Processing->Calc

Caption: Logical workflow for the qNMR quantification of DEGEE, highlighting Internal Standard selection and critical T1 relaxation check.

Advanced Note: Using 2-(2-Ethoxyethoxy)ethanol-d (Isotope Dilution)

If the user possesses 2-(2-Ethoxyethoxy)ethanol-d (specifically a deuterated analog like the -OD form or a carbon-deuterated skeleton), this enables Isotope Dilution qNMR , which is superior for complex matrices (e.g., creams, ointments) where signal overlap is severe.

Protocol for Isotope Dilution:
  • Principle: The deuterated analog acts as the Internal Standard. It has identical chemical properties (solubility, extraction) but is "invisible" in the 1H spectrum (except for residual protons) or has shifted signals.

  • Method:

    • Spike the sample with a known mass of DEGEE-d .

    • If using DEGEE-d14 (fully deuterated) : You cannot use it as a 1H NMR IS directly unless you rely on the residual proton signal (not recommended due to exchange). Instead, use 2H NMR (Deuterium NMR) to quantify the ratio of the deuterated spike to the natural abundance deuterium, or use it for LC-MS/NMR .

    • If using DEGEE-OD (Deuterated Hydroxyl) : This is not suitable for qNMR as an IS because the Deuterium on the -OH will exchange with the solvent and the analyte's -OH protons immediately.

  • Recommendation: For 1H qNMR, stick to a distinct chemical IS (Maleic Acid) rather than a deuterated analog of the analyte, unless performing specialized 2H-NMR experiments.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • International Organization for Standardization (ISO). ISO 21460:2023 - Nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • GATTEFOSSÉ. Transcutol® P - Technical Data Sheet. (Primary manufacturer of DEGEE). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

Sources

Application

Application Notes and Protocols: 2-(2-Ethoxyethoxy)ethanol-d as a Novel Tracer for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Beyond Central Carbon Metabolism - Tracing Xenobiotic Processing with 2-(2-Ethoxyethoxy)ethanol-d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond Central Carbon Metabolism - Tracing Xenobiotic Processing with 2-(2-Ethoxyethoxy)ethanol-d

Metabolic flux analysis (MFA) has traditionally been the domain of central carbon metabolism, employing tracers like ¹³C-glucose and ¹³C-glutamine to elucidate the intricate dance of glycolysis, the pentose phosphate pathway, and the TCA cycle.[1] These studies have been instrumental in understanding cellular bioenergetics and biosynthesis in health and disease.[2] However, the metabolic landscape extends far beyond these core pathways. A critical function of cellular metabolism, particularly in the liver, is the processing and detoxification of xenobiotics – foreign compounds such as drugs, environmental pollutants, and food additives. Understanding the flux through these detoxification pathways is paramount for drug development, toxicology, and personalized medicine.

This application note introduces a novel stable isotope tracer, 2-(2-ethoxyethoxy)ethanol-d (deuterated diethylene glycol monoethyl ether), for the purpose of quantifying the flux through a key xenobiotic metabolic pathway: alcohol dehydrogenase-mediated oxidation. 2-(2-Ethoxyethoxy)ethanol, a common industrial solvent and component of many consumer products, serves as an excellent probe for this pathway.[3] By using a deuterated version of this molecule, researchers can precisely track its metabolic fate, offering a window into the activity of alcohol dehydrogenase and the subsequent clearance of its metabolites. This approach provides a powerful tool for assessing the impact of new chemical entities on xenobiotic metabolism, identifying potential drug-drug interactions, and investigating the metabolic capacity of cells and organisms.

The Rationale for 2-(2-Ethoxyethoxy)ethanol-d as a Metabolic Tracer

The choice of a tracer is dictated by the specific metabolic pathway of interest. 2-(2-Ethoxyethoxy)ethanol (DEGEE) is primarily metabolized in the liver by alcohol dehydrogenase (ADH), the same enzyme responsible for the initial step in ethanol metabolism.[4] This oxidation reaction converts the terminal alcohol group of DEGEE into a carboxylic acid, forming (2-ethoxyethoxy)acetic acid (EEAA).[4] This metabolite is then primarily excreted in the urine.[5][6]

The use of a deuterated form of DEGEE (DEGEE-d) offers several distinct advantages for metabolic flux analysis:

  • High Sensitivity and Low Background: Deuterium is a stable isotope with a very low natural abundance. This allows for the detection of DEGEE-d and its metabolites with high sensitivity and minimal background interference from endogenous compounds.[7]

  • Distinct Mass Shift: The incorporation of deuterium atoms into the DEGEE molecule results in a predictable mass shift that is readily detectable by mass spectrometry. This allows for the unambiguous differentiation of the tracer from its unlabeled counterpart.

  • Kinetic Isotope Effect Insights: The substitution of hydrogen with deuterium at the site of enzymatic oxidation can lead to a kinetic isotope effect (KIE), where the deuterated molecule is metabolized at a slightly slower rate than the non-deuterated version.[2][8] Measuring this effect can provide valuable insights into the rate-limiting steps of the enzymatic reaction.[9]

  • Safety and Accessibility: Deuterium is a non-radioactive stable isotope, making it safe for use in a wide range of experimental systems, including in vivo studies. Deuterated compounds are also readily synthesizable.[10]

Metabolic Pathway of 2-(2-Ethoxyethoxy)ethanol

The metabolic conversion of DEGEE is a two-step oxidative process primarily occurring in the liver.

  • Oxidation to an Aldehyde Intermediate: The first and rate-limiting step is the oxidation of the terminal alcohol of DEGEE to an aldehyde intermediate by alcohol dehydrogenase (ADH) in the cytosol. This reaction requires NAD+ as a cofactor.

  • Oxidation to a Carboxylic Acid: The aldehyde intermediate is rapidly oxidized to (2-ethoxyethoxy)acetic acid (EEAA) by aldehyde dehydrogenase (ALDH), also primarily in the cytosol and mitochondria.

The resulting EEAA is then transported out of the cell and eliminated from the body, largely through renal excretion.

DEGEE 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) Aldehyde 2-(2-Ethoxyethoxy)acetaldehyde-d (Intermediate) DEGEE->Aldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH EEAA (2-Ethoxyethoxy)acetic acid-d (EEAA-d) Aldehyde->EEAA Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH Excretion Urinary Excretion EEAA->Excretion

Caption: Metabolic pathway of 2-(2-Ethoxyethoxy)ethanol-d.

Experimental Workflow for Metabolic Flux Analysis using 2-(2-Ethoxyethoxy)ethanol-d

The following workflow outlines a typical experiment to measure the flux of DEGEE-d metabolism in a cellular or in vivo model.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Tracer_Prep Prepare 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) stock solution Dosing Administer DEGEE-d to cells or animals Tracer_Prep->Dosing Cell_Culture Culture cells to desired confluency or acclimate animal models Cell_Culture->Dosing Time_Course Collect samples at multiple time points (e.g., media, cells, plasma, urine) Dosing->Time_Course Extraction Extract metabolites from samples Time_Course->Extraction GCMS Analyze extracts by GC-MS Extraction->GCMS Quantification Quantify concentrations of DEGEE-d and its metabolite, EEAA-d GCMS->Quantification Flux_Calc Calculate metabolic flux (rate of DEGEE-d consumption and EEAA-d production) Quantification->Flux_Calc Interpretation Interpret results in the context of the experimental question Flux_Calc->Interpretation

Caption: Experimental workflow for MFA with DEGEE-d.

Detailed Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Hepatocytes

This protocol describes the use of DEGEE-d to measure xenobiotic metabolic flux in a common in vitro model system, such as HepG2 cells or primary hepatocytes.

Materials:

  • 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d)

  • Cultured hepatocytes (e.g., HepG2)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., ¹³C-labeled 2-(2-Butoxyethoxy)ethanol)

  • Microcentrifuge tubes

  • Cell scraper

  • GC-MS system

Procedure:

  • Cell Culture: Plate hepatocytes in 6-well plates and culture until they reach approximately 80-90% confluency.

  • Tracer Preparation: Prepare a stock solution of DEGEE-d in sterile PBS or culture medium at a concentration of 100 mM.

  • Dosing: Remove the existing culture medium and replace it with fresh medium containing a final concentration of 1 mM DEGEE-d.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the culture medium and the cells.

    • Medium: Transfer 100 µL of the culture medium to a microcentrifuge tube.

    • Cells: Aspirate the remaining medium, wash the cells twice with ice-cold PBS, and then add 500 µL of ice-cold 80% methanol. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • To the medium samples, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • For the cell lysates, add the internal standard and vortex thoroughly.

    • Centrifuge all samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS analysis): Reconstitute the dried extracts in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system with the parameters outlined in Table 1.

  • Data Analysis: Quantify the peak areas of the derivatized DEGEE-d and EEAA-d relative to the internal standard. Calculate the rate of DEGEE-d consumption and EEAA-d production to determine the metabolic flux.

Protocol 2: In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol outlines the procedure for an in vivo study to assess the whole-body metabolism of DEGEE-d.

Materials:

  • 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d)

  • Experimental animals (e.g., male Sprague-Dawley rats)

  • Vehicle for administration (e.g., sterile saline)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Anesthesia

  • Extraction solvents and internal standard as in Protocol 1

  • GC-MS system

Procedure:

  • Animal Acclimation: House the animals in metabolic cages for at least 3 days prior to the experiment to acclimate them.

  • Dosing: Administer a single oral gavage dose of DEGEE-d (e.g., 100 mg/kg) dissolved in saline.

  • Sample Collection:

    • Urine: Collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

    • Blood: Collect blood samples via tail vein or cardiac puncture (terminal) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes. Centrifuge to obtain plasma.

  • Sample Preparation:

    • Urine: Thaw and centrifuge urine samples to remove any precipitates. Take an aliquot for extraction.

    • Plasma: Thaw plasma samples and perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Metabolite Extraction and Derivatization: Follow steps 5 and 6 from Protocol 1 for both urine and plasma samples.

  • GC-MS Analysis: Analyze the derivatized samples using the parameters in Table 1.

  • Data Analysis: Determine the pharmacokinetic profiles of DEGEE-d and EEAA-d in plasma and the cumulative excretion of EEAA-d in urine. These data can be used to model the whole-body metabolic flux.

Data Analysis and Interpretation

GC-MS Parameters and Expected Mass Spectra

The following table provides suggested starting parameters for the GC-MS analysis of DEGEE-d and its metabolite.

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column suitable for the separation of a wide range of organic compounds.
Injector Temperature 250°CEnsures efficient volatilization of the analytes.
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minProvides good separation of the parent compound and its metabolite from matrix components.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic resolution.
MS Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Quadrupole Temp. 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 40-400Covers the expected mass range of the fragments.

Expected Mass Fragments (as TMS derivatives):

  • DEGEE-d (assuming d5 on the terminal ethyl group): The mass spectrum will show a molecular ion and characteristic fragments corresponding to the loss of ethoxy and ethoxyethoxy groups. The deuteration will result in a +5 Da shift in the fragments containing the terminal ethyl group.

  • EEAA-d (as TMS ester): The derivatized metabolite will also show a characteristic fragmentation pattern, with the deuterated fragments being 5 Da heavier than their non-deuterated counterparts.

Applications in Drug Development and Research

The use of 2-(2-ethoxyethoxy)ethanol-d as a metabolic tracer opens up several exciting avenues for research and drug development:

  • Drug-Drug Interaction Studies: Assess the inhibitory or inductive effects of new drug candidates on alcohol dehydrogenase activity by measuring changes in the metabolic flux of DEGEE-d.

  • Toxicology and Safety Assessment: Investigate how exposure to other chemicals or disease states affects the capacity of the liver to metabolize xenobiotics.

  • Phenotyping Metabolic Capacity: Characterize the individual variability in xenobiotic metabolism, which can be a step towards personalized medicine.

  • Basic Research: Probe the regulation of alcohol dehydrogenase and other xenobiotic-metabolizing enzymes under different physiological and pathological conditions.

Conclusion

2-(2-Ethoxyethoxy)ethanol-d represents a novel and powerful tool for the study of xenobiotic metabolism. By providing a direct measure of the flux through the alcohol dehydrogenase pathway, this tracer can offer invaluable insights for researchers in toxicology, pharmacology, and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the implementation of this innovative approach to metabolic flux analysis.

References

  • 2-(2-Ethoxyethoxy)ethanol - Wikipedia. Available at: [Link]

  • Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Metabolism and Disposition of Glycol Ethers. Available at: [Link]

  • Metabolic flux analysis - Wikipedia. Available at: [Link]

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC - NIH. Available at: [Link]

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. Available at: [Link]

  • Primary Deuterium and Tritium Isotope Effects Upon V/K in the Liver Alcohol Dehydrogenase Reaction With Ethanol - PubMed. Available at: [Link]

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. Available at: [Link]

  • GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine - ResearchGate. Available at: [Link]

  • CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate - Google Patents.
  • Ethoxyacetic acid: a metabolite of ethylene glycol monoethyl ether acetate in man - PMC. Available at: [Link]

  • EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII | PNAS. Available at: [Link]

  • Metabolism and Excretion of 2-Ethoxyethanol in the Adult Male Rat - CDC Stacks. Available at: [Link]

  • Process for the preparation of deuterated ethanol from D2 - Justia Patents. Available at: [Link]

  • 2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. - ResearchGate. Available at: [Link]

  • KEGG PATHWAY Database. Available at: [Link]

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]

  • The Functional Structure of Central Carbon Metabolism in Pseudomonas putida KT2440 - PMC. Available at: [Link]

  • (PDF) Degradation Pathway - ResearchGate. Available at: [Link]

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - ResearchGate. Available at: [Link]

  • Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Available at: [Link]

  • 2-(2-Ethoxyethoxy)ethanol;2-(2-hydroxyethoxy)ethanol - PubChem - NIH. Available at: [Link]

  • Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PubMed. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. Available at: [Link]

  • Central carbon metabolism pathways examined in this study. Genes used... - ResearchGate. Available at: [Link]

  • Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process - PubMed. Available at: [Link]

  • Kinetic isotope effect - Wikipedia. Available at: [Link]

  • Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS - Agilent. Available at: [Link]

  • WO2018200882A1 - Process for the preparation of deuterated ethanol from d2 - Google Patents.
  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
  • Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC - NIH. Available at: [Link]

  • Metabolism of Ether Oxygenates Added to Gasoline - | Health Effects Institute. Available at: [Link]

  • Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. Available at: [Link]

  • Deuterium Kinetic Isotope Effect on EET Determination | Protocol Preview - YouTube. Available at: [Link]

  • Oxaloacetate Degradation Pathways: Stability Testing - Patsnap Eureka. Available at: [Link]

Sources

Method

analytical method development with 2-(2-Ethoxyethoxy)ethanol-d for environmental testing

Executive Summary This application note details a robust analytical method for the quantification of 2-(2-Ethoxyethoxy)ethanol (DEGEE; CAS 111-90-0) in surface and wastewater. DEGEE, widely used in cosmetics (as Transcut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical method for the quantification of 2-(2-Ethoxyethoxy)ethanol (DEGEE; CAS 111-90-0) in surface and wastewater. DEGEE, widely used in cosmetics (as Transcutol) and industrial solvents, is a highly polar, semi-volatile contaminant that challenges traditional extraction techniques due to its high water solubility.

Conventional Liquid-Liquid Extraction (LLE) often yields poor recovery (<40%) for glycol ethers. This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with 2-(2-Ethoxyethoxy)ethanol-d5 (DEGEE-d5) as the internal standard. The deuterated analog compensates for variable extraction efficiency and matrix-induced signal suppression, ensuring accuracy compliant with EPA and EU Water Framework Directive monitoring standards.

Introduction & Scientific Rationale

The Analytical Challenge

DEGEE possesses amphiphilic properties but is predominantly hydrophilic (


). In environmental trace analysis, this hydrophilicity leads to:
  • Breakthrough: Loss of analyte during Solid Phase Extraction (SPE) loading.

  • Phase Distribution Issues: Inability to partition into non-polar organic solvents during LLE.

  • Peak Tailing: Strong interaction with silanol groups in GC columns.

The Isotope Dilution Solution

By spiking the sample with DEGEE-d5 prior to any manipulation, the internal standard experiences the exact same physical losses and matrix effects as the native analyte.

  • Extraction Correction: If only 60% of DEGEE is recovered, only 60% of DEGEE-d5 is recovered. The ratio remains constant.

  • Injection Precision: Corrects for discrimination in the GC inlet (split/splitless).

Method Development Strategy

Instrumentation & Column Selection
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

  • Column Choice: A polar polyethylene glycol (PEG) phase (e.g., DB-WAX or VF-WAXms ) is mandatory. Non-polar columns (DB-5) result in poor peak shape and co-elution with hydrocarbon interferences.

Mass Spectrometry Parameters

The method relies on Electron Ionization (EI) at 70 eV.

CompoundMolecular WeightQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Retention Time (min)*
DEGEE (Native) 134.1745.0 75.059.012.4
DEGEE-d5 (IS) 139.2049.0 80.064.012.3

Note: Deuterated analogs often elute slightly earlier than native compounds due to the deuterium isotope effect on polarity.

Experimental Protocol

Reagents and Standards
  • Target Analyte: 2-(2-Ethoxyethoxy)ethanol (>99% purity).

  • Internal Standard: 2-(2-Ethoxyethoxy)ethanol-d5 (ethyl-d5).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (Pesticide Grade).

  • SPE Cartridges: Activated Carbon (coconut charcoal) or Polymeric HLB (Hydrophilic-Lipophilic Balance), 500 mg bed.

Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample (1 L) Filtered (0.45 µm) Spike SPIKE: Add DEGEE-d5 (Final Conc: 50 µg/L) Sample->Spike Equilibrate Equilibration (30 mins, Stirring) Spike->Equilibrate Data Data Processing (Ratio Calculation) Spike->Data Internal Standard Correction Path SPE_Cond SPE Conditioning (MeOH -> H2O) Equilibrate->SPE_Cond Load Load Sample (Flow: 5 mL/min) SPE_Cond->Load Wash Wash (5% MeOH in H2O) Load->Wash Dry Dry Cartridge (Vacuum, 30 mins) Wash->Dry Elute Elution (3 x 2 mL DCM:Acetone 1:1) Dry->Elute Conc Concentration (N2 blowdown to 1 mL) Elute->Conc GC GC Injection (Splitless, 250°C) Conc->GC Sep Separation (DB-WAX Column) GC->Sep MS MS Detection (SIM Mode: m/z 45, 49) Sep->MS MS->Data

Caption: End-to-end analytical workflow emphasizing the critical equilibration step where the internal standard integrates with the matrix.

Detailed Step-by-Step Procedure

Step 1: Sample Pre-treatment [1]

  • Collect 1 L of water sample in amber glass bottles.

  • Adjust pH to 7.0 ± 0.5 using dilute H₂SO₄ or NaOH (prevents hydrolysis).

  • CRITICAL: Add 50 µL of DEGEE-d5 working solution (1000 mg/L) to the sample.

  • Stir for 30 minutes. Note: This ensures the IS binds to suspended particulate matter similarly to the native analyte.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Rinse cartridge with 6 mL DCM, 6 mL Methanol, then 10 mL HPLC-grade water. Do not let the bed dry.

  • Loading: Pass the sample through the cartridge under vacuum at ~5-10 mL/min.

  • Drying: Dry the cartridge under full vacuum for 30 minutes. Moisture interferes with GC analysis and DCM elution efficiency.

  • Elution: Elute with 3 aliquots of 2 mL DCM/Acetone (1:1 v/v). The acetone helps break the dipole interaction between DEGEE and the sorbent.

Step 3: Concentration

  • Dry the eluate over anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Concentrate to exactly 1.0 mL using a gentle stream of Nitrogen at 35°C. Do not evaporate to dryness, as DEGEE is semi-volatile and losses will occur.

Step 4: GC-MS Analysis

  • Inlet: 250°C, Splitless (purge on at 1.0 min).

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

Data Analysis & Validation

Quantification Calculation

Calculate the Response Factor (


) using the calibration standards:


Calculate the concentration in the unknown sample:



Validation Metrics (Expected)
  • Linearity:

    
     over range 0.5 – 100 µg/L.
    
  • Method Detection Limit (MDL): ~0.1 µg/L (depending on matrix noise).

  • Recovery: 70-110% (corrected by IS). Note: Absolute recovery may be lower (40-60%), but the IS correction yields accurate final data.

Troubleshooting & Insights

Matrix Effects & "The Carrier Effect"

In highly polluted water, active sites in the GC liner can irreversibly adsorb polar glycols.

  • Insight: The high concentration of co-extracted matrix components can sometimes enhance the signal of DEGEE by blocking these active sites (Matrix Induced Chromatographic Enhancement).

  • Solution: Because DEGEE-d5 is chemically identical, it experiences the same enhancement. The ratio

    
     remains unaffected.
    
Isotope Scrambling

Avoid using acidic conditions during the concentration step if using deuterated alcohols, as H/D exchange can occur on the hydroxyl group. The d5 label on the ethyl chain is stable.

ValidationLogic Start Validation Check Check1 IS Area Consistency (>50% of Cal Std?) Start->Check1 Check2 Retention Time Shift (<0.1 min?) Check1->Check2 Yes Fail Re-analyze / Dilute Check1->Fail No (Matrix Suppression) Check3 Ion Ratios (Within 20%?) Check2->Check3 Yes Check2->Fail No (Column Issue) Pass Data Valid Check3->Pass Yes Check3->Fail No (Interference)

Caption: Logic flow for validating individual sample results using Internal Standard performance metrics.

References

  • United States Environmental Protection Agency (EPA). (1995). Method 1673: Poly(ethylene glycol)-600 by Derivatization and High-Pressure Liquid Chromatography.[2] Washington, DC.[2]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.[3][4] Journal of Chromatography A, 1305, 154-163. (Contextual reference for LC-MS approaches to ethoxylates).

  • Environment Canada. (2006). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers in selected products.

  • Organization for Economic Cooperation and Development (OECD). (2005). SIDS Initial Assessment Report: 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol.

  • Stolarczyk, E. U., et al. (2010). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.[5] Acta Poloniae Pharmaceutica, 67(2), 187-190.

Sources

Application

standard operating procedure for preparing 2-(2-Ethoxyethoxy)ethanol-d stock solutions

Application Note & Protocol Standard Operating Procedure for the Accurate Preparation of 2-(2-Ethoxyethoxy)ethanol-d Stock Solutions Abstract & Introduction This application note provides a detailed, field-proven protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Standard Operating Procedure for the Accurate Preparation of 2-(2-Ethoxyethoxy)ethanol-d Stock Solutions

Abstract & Introduction

This application note provides a detailed, field-proven protocol for the preparation of high-accuracy stock solutions of deuterated 2-(2-Ethoxyethoxy)ethanol (DEGEE-d). DEGEE, also known under trade names like Carbitol® or Transcutol®, is a versatile solvent used in a wide array of commercial and scientific applications, including paints, inks, and cosmetic formulations.[1] In the context of drug development and bioanalysis, deuterated internal standards are indispensable for quantitative mass spectrometry assays, providing a robust method to correct for analyte loss during sample preparation and variability in instrument response.

The integrity of quantitative data is fundamentally dependent on the accuracy of the standard solutions used for calibration. This guide is designed for researchers, analytical chemists, and drug development professionals, outlining the critical steps and underlying scientific principles for preparing reliable, reproducible, and verifiable DEGEE-d stock solutions. Adherence to this protocol ensures the foundation of a self-validating analytical system, aligning with Good Laboratory Practices (GLP).[2][3]

Scientific Principles & Causality

The preparation of an analytical standard is not merely a procedural task; it is a foundational scientific measurement. The core principle of this protocol is the gravimetric measurement of the solute (DEGEE-d) followed by dissolution in a precise volume of solvent. Gravimetric measurement using a calibrated analytical balance is inherently more accurate and precise than volumetric measurement of a viscous liquid like DEGEE-d, thereby minimizing a significant source of potential error.

Furthermore, the hygroscopic nature of DEGEE and the potential for isotopic exchange in deuterated compounds necessitate specific handling conditions.[4][5][6] This protocol incorporates measures such as the use of an inert atmosphere and desiccated storage to prevent contamination from atmospheric moisture, which could compromise both the concentration and isotopic purity of the standard.[6][7]

Chemical & Physical Properties

Understanding the properties of DEGEE-d is critical for its proper handling and use. The properties are largely similar to its non-deuterated analogue, with a slight increase in molar mass due to the deuterium atoms.

PropertyValueSource
IUPAC Name 2-(2-Ethoxyethoxy)ethan-1-ol[1]
Synonyms Diethylene glycol monoethyl ether, DEGEE[1]
Molecular Formula C₆H₁₄O₃ (non-deuterated)[1]
Molar Mass (Non-deuterated) 134.17 g/mol [1][8]
Molar Mass (DEGEE-d) Varies based on deuteration pattern (e.g., 138.20 g/mol for d4)Calculated
Appearance Clear, colorless, slightly viscous liquid[4]
Odor Faint, pleasant
Boiling Point 196 to 202 °C[1]
Melting Point -76 °C[1]
Solubility Miscible with water, ethanol, acetone, benzene, chloroform
Hygroscopicity Hygroscopic[4]

Note: The exact molar mass of DEGEE-d depends on the number and position of deuterium atoms. Always use the molar mass specified on the Certificate of Analysis (CoA) provided by the manufacturer.

Health, Safety, and Handling

4.1 Hazard Identification While DEGEE is generally considered to have low toxicity, it is a combustible liquid and can cause mild skin and eye irritation upon direct contact.[4][9] The related compound 2-Ethoxyethanol is a known reproductive toxicant in animal studies; therefore, it is prudent to handle all glycol ethers with care.

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat must be worn.

4.3 Handling

  • All handling of DEGEE-d should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.

  • Keep away from ignition sources as the substance is flammable.[4]

  • Grounding of equipment may be necessary to prevent static discharge.[10]

Experimental Protocol: Gravimetric Preparation of a 1 mg/mL DEGEE-d Stock Solution

This protocol details the preparation of 10 mL of a 1 mg/mL primary stock solution.

5.1 Required Materials & Equipment

  • 2-(2-Ethoxyethoxy)ethanol-d (purity and deuteration specified by CoA)

  • High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or Water)

  • Calibrated 4 or 5-place analytical balance

  • 10 mL Grade A volumetric flask

  • Calibrated micropipettes (if applicable for dilution)

  • Pasteur pipettes

  • Amber glass vials with PTFE-lined screw caps for storage

  • Inert gas source (e.g., Nitrogen or Argon)

5.2 Workflow Diagram

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_final Finalization & QC A 1. Calculation Determine required mass of DEGEE-d B 2. Equipment Verification Ensure balance and glassware are calibrated A->B Plan C 3. Weighing Accurately weigh DEGEE-d into volumetric flask B->C Execute D 4. Dissolution Add ~70% of solvent, vortex to dissolve C->D Proceed E 5. Dilution to Volume Bring to final volume with solvent D->E Dilute F 6. Homogenization Invert flask 15-20 times E->F Mix G 7. Aliquoting & Labeling Transfer to amber vials F->G Transfer H 8. Storage Store under recommended conditions G->H Secure I 9. Quality Control Verify concentration and purity H->I Validate

Caption: Workflow for preparing DEGEE-d stock solution.

5.3 Step-by-Step Methodology

Step 1: Pre-Preparation and Calculation 1.1. Allow the sealed vial of DEGEE-d to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound. 1.2. Calculate the target mass of DEGEE-d required. For a 1 mg/mL (1000 µg/mL) solution in a 10 mL volumetric flask:

  • Target Mass (mg) = Concentration (mg/mL) x Volume (mL)
  • Target Mass = 1 mg/mL x 10 mL = 10 mg 1.3. Consult the Certificate of Analysis (CoA) for the purity of the DEGEE-d standard. If purity is less than 99.9%, correct the target mass:
  • Corrected Mass (mg) = Target Mass / (Purity as a decimal)
  • Example for 98% purity: 10 mg / 0.98 = 10.20 mg

Step 2: Gravimetric Measurement 2.1. Place a clean, dry 10 mL Grade A volumetric flask on the analytical balance and tare the weight. 2.2. Carefully add the calculated mass of DEGEE-d directly into the volumetric flask using a clean pipette or syringe. Aim to be within ±2% of your corrected target mass. 2.3. Record the exact mass displayed by the balance (e.g., 10.23 mg). This exact mass will be used to calculate the final, true concentration of the stock solution. The principle here is to record what you actually added, rather than trying to hit an exact target.

Step 3: Solubilization and Dilution 3.1. Add the chosen solvent (e.g., methanol) to the volumetric flask until it is approximately 70% full. 3.2. Cap the flask and vortex or swirl gently until the DEGEE-d is fully dissolved. 3.3. Once dissolved, continue to add solvent carefully. Use a Pasteur pipette for the final additions to bring the bottom of the meniscus precisely to the calibration mark on the neck of the flask.[11] 3.4. Cap the flask securely and homogenize the solution by inverting it slowly 15-20 times. Shaking can introduce contaminants from the cap liner, while gentle inversion ensures a uniform solution.[11]

Step 4: Final Concentration Calculation 4.1. Calculate the true concentration of your stock solution using the actual mass recorded in Step 2.3.

  • True Concentration (mg/mL) = Actual Mass (mg) / Volume (mL)
  • Example: 10.23 mg / 10.00 mL = 1.023 mg/mL

Step 5: Storage and Labeling 5.1. Immediately transfer the stock solution into smaller, labeled amber glass vials with PTFE-lined caps. This prevents degradation from light and minimizes contamination from repeated access to a single large container. 5.2. If the solvent is volatile or the standard is particularly sensitive, flush the headspace of the vial with an inert gas (e.g., nitrogen) before sealing. 5.3. The label must include:

  • Compound Name: 2-(2-Ethoxyethoxy)ethanol-d Stock
  • True Concentration: (e.g., 1.023 mg/mL)
  • Solvent: (e.g., Methanol)
  • Preparation Date
  • Preparer's Initials
  • Expiry Date 5.4. Store the vials under appropriate conditions, typically refrigerated at 2-8°C, to ensure long-term stability.[9][12]

Quality Control (QC) and Self-Validation

A prepared standard is not trustworthy until it is verified.[13] The QC process ensures the integrity of the stock solution and provides a documented audit trail.

6.1 Initial QC Checks

  • Blank Analysis: Analyze a sample of the solvent used for dilution to ensure it is free from interfering contaminants.[11][14]

  • Concentration Verification: Prepare a fresh, intermediate dilution from the primary stock and analyze it against a previously validated calibration curve or a QC sample from a separate, trusted stock solution. The result should be within ±10-15% of the expected value.

6.2 Ongoing QC

  • For routine analysis, QC samples prepared from the stock solution should be run alongside experimental samples to monitor performance.[15]

  • A good practice is to prepare QC samples at low, medium, and high points of the expected analytical range.[15]

References

  • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

  • Airgas. (2015). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). 2-Ethoxyethanol. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Quality Control (QC) Best Practice. Retrieved from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • 360 Medical. (2025). Quality Control Best Practices in Laboratories: A Step-by-Step Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Ethoxyethoxy)ethanolate. PubChem Compound Summary for CID 4108625. Retrieved from [Link]

  • Wikipedia. (n.d.). Analytical quality control. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]

  • St. Olaf College. (n.d.). Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. Retrieved from [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]

  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

Sources

Method

Probing Reaction Mechanisms and Kinetics with 2-(2-Ethoxyethoxy)ethanol-d: A Guide for Researchers

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry In the intricate dance of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry

In the intricate dance of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events—the reaction mechanism—is paramount for optimization and control. Among the most powerful tools at the disposal of chemists for elucidating these pathways is the use of isotopically labeled compounds. By strategically replacing an atom with its heavier, stable isotope, researchers can induce a kinetic isotope effect (KIE), a change in the rate of reaction. This effect, particularly when hydrogen is replaced with deuterium, provides profound insights into the rate-determining step and the nature of the transition state.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-ethoxyethoxy)ethanol-d, a deuterated analogue of the widely used organic solvent and reagent, to study reaction kinetics and mechanisms. We will explore the theoretical underpinnings of the deuterium KIE and present practical protocols for its application, with a focus on oxidation reactions where the hydroxyl group of 2-(2-ethoxyethoxy)ethanol is a key participant.

Understanding the Deuterium Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom results in a heavier molecule with a lower zero-point vibrational energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond than a C-H bond. If the cleavage of this bond is the slowest step in a reaction (the rate-determining step), the reaction will proceed more slowly with the deuterated compound. This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD). A kH/kD value significantly greater than 1 is a strong indicator that the C-H bond is broken in the rate-determining step.[1][3]

Conversely, a secondary kinetic isotope effect may be observed when the deuterated position is not directly involved in bond cleavage but is located near the reaction center. These effects are typically smaller and provide information about changes in hybridization or steric environment at the transition state.

Application Spotlight: Elucidating the Oxidation Mechanism of 2-(2-Ethoxyethoxy)ethanol

A notable example where 2-(2-ethoxyethoxy)ethanol-d can be a powerful mechanistic probe is in its oxidation. A study by Shan et al. investigated the kinetics and mechanism of the oxidation of 2-(2-ethoxyethoxy)ethanol by ditelluratocuprate(III) in an alkaline medium.[4] The proposed mechanism involves pre-equilibria followed by a rate-controlling step. To further dissect this mechanism and definitively identify the bond cleavage in the rate-determining step, a KIE study using 2-(2-ethoxyethoxy)ethanol-d1 (deuterated at the carbon bearing the hydroxyl group) is an ideal approach.

The oxidation of alcohols often proceeds via a mechanism where the C-H bond on the carbon atom attached to the hydroxyl group is broken in the rate-determining step.[5][6] The observation of a significant primary kinetic isotope effect (kH/kD > 2) upon substituting the hydrogen at this position with deuterium would provide strong evidence for such a mechanism in the oxidation of 2-(2-ethoxyethoxy)ethanol.[7]

Hypothetical KIE Study Data for the Oxidation of 2-(2-Ethoxyethoxy)ethanol

To illustrate the power of this technique, consider the following hypothetical data from a comparative kinetic study of the oxidation of 2-(2-ethoxyethoxy)ethanol and its deuterated analogue.

CompoundInitial Concentration (M)Oxidant Concentration (M)Observed Rate Constant (k_obs, s⁻¹)
2-(2-Ethoxyethoxy)ethanol0.10.0012.5 x 10⁻³
2-(2-Ethoxyethoxy)ethanol-d10.10.0014.2 x 10⁻⁴

From this data, the kinetic isotope effect can be calculated:

kH/kD = (2.5 x 10⁻³) / (4.2 x 10⁻⁴) ≈ 5.95

A kH/kD value of approximately 6 is a substantial primary kinetic isotope effect, strongly suggesting that the C-H bond at the hydroxyl-bearing carbon is cleaved in the rate-determining step of the oxidation reaction.

Experimental Protocols

Here, we provide detailed, self-validating protocols for conducting a KIE study on the oxidation of 2-(2-ethoxyethoxy)ethanol.

Protocol 1: Synthesis of 2-(2-Ethoxyethoxy)ethanol-d1 (Conceptual)

While a detailed synthetic procedure is beyond the scope of this note, the synthesis of 2-(2-ethoxyethoxy)ethanol-d1 would typically involve the reduction of the corresponding aldehyde, 2-(2-ethoxyethoxy)acetaldehyde, using a deuterated reducing agent such as sodium borodeuteride (NaBD4). The purity and isotopic enrichment of the final product should be rigorously confirmed by techniques such as NMR and mass spectrometry.

Protocol 2: Kinetic Measurement via UV-Vis Spectrophotometry

This protocol is adapted from the study of the oxidation of 2-(2-ethoxyethoxy)ethanol by a colored oxidant, allowing the reaction progress to be monitored by the change in absorbance.[4]

Materials:

  • 2-(2-Ethoxyethoxy)ethanol

  • 2-(2-Ethoxyethoxy)ethanol-d1

  • Oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Appropriate solvent (e.g., water, buffered solution)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 2-(2-ethoxyethoxy)ethanol, 2-(2-ethoxyethoxy)ethanol-d1, and the oxidizing agent in the chosen solvent at known concentrations.

  • Reaction Initiation: In a quartz cuvette, mix the alcohol solution (either the deuterated or non-deuterated version) with the solvent. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Data Acquisition: Initiate the reaction by adding a small, known volume of the oxidant stock solution to the cuvette. Quickly mix the solution and immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the oxidant over time.

  • Control Experiments: Perform control experiments without the alcohol to ensure that the oxidant is stable under the reaction conditions.

  • Data Analysis:

    • Plot absorbance versus time.

    • For a pseudo-first-order reaction (with the alcohol in large excess), the natural logarithm of the absorbance (ln(A)) versus time will be a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate k_obs for both the deuterated and non-deuterated reactions.

    • Determine the kinetic isotope effect by calculating the ratio kH/kD.

Self-Validation:

  • Ensure the concentration of the alcohol is at least 10-fold greater than the oxidant to maintain pseudo-first-order conditions.

  • Repeat each kinetic run at least three times to ensure reproducibility.

  • Verify the linearity of the ln(A) vs. time plot to confirm the reaction order.

Protocol 3: Competition Experiment using GC-MS

This method is particularly useful when a direct kinetic measurement is challenging. It involves reacting a mixture of the deuterated and non-deuterated compounds with a sub-stoichiometric amount of the oxidant.[8][9]

Materials:

  • An equimolar mixture of 2-(2-ethoxyethoxy)ethanol and 2-(2-ethoxyethoxy)ethanol-d1

  • Oxidizing agent

  • Quenching solution (e.g., sodium bisulfite for chromic acid)

  • Extraction solvent (e.g., dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Initial Analysis: Analyze the initial equimolar mixture of the alcohols by GC-MS to determine the precise ratio of the two isotopologues.

  • Reaction: To the alcohol mixture, add a limiting amount of the oxidizing agent (e.g., 10-20% of the stoichiometric amount). Allow the reaction to proceed for a set period.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Extraction: Extract the unreacted alcohols into an organic solvent.

  • Final Analysis: Analyze the extracted unreacted alcohols by GC-MS.

  • Data Analysis:

    • Determine the new ratio of the deuterated to non-deuterated alcohol in the unreacted mixture.

    • Since the non-deuterated compound reacts faster, its proportion in the unreacted mixture will be lower than in the initial mixture.

    • The kH/kD can be calculated from the change in the ratio of the two isotopologues.

Self-Validation:

  • Ensure the reaction is stopped before a significant portion of the limiting reactant is consumed to maintain the validity of the initial rate assumptions.

  • Calibrate the GC-MS response for both isotopologues to ensure accurate quantification.

Visualizing Reaction Mechanisms and Workflows

Proposed Mechanism for Alcohol Oxidation

G cluster_0 Oxidation of 2-(2-Ethoxyethoxy)ethanol Reactant R-CH(OH)-R' + Oxidant Intermediate Chromate Ester Intermediate Reactant->Intermediate Formation of ester intermediate TS Transition State (C-H bond breaking) Intermediate->TS Rate-Determining Step Product R-C(=O)-R' + Reduced Oxidant TS->Product Product Formation

Caption: Generalized mechanism for alcohol oxidation.

Experimental Workflow for KIE Measurement

G cluster_1 Kinetic Isotope Effect Study Workflow Start Prepare Solutions (Deuterated & Non-deuterated) Method_Choice Choose Method Start->Method_Choice Direct_Kinetics Direct Kinetic Measurement (UV-Vis, NMR, etc.) Method_Choice->Direct_Kinetics Direct Competition_Expt Competition Experiment (GC-MS, LC-MS) Method_Choice->Competition_Expt Indirect Run_H Run Reaction with Non-deuterated Substrate Direct_Kinetics->Run_H Run_D Run Reaction with Deuterated Substrate Direct_Kinetics->Run_D Run_Comp Run Reaction with Isotope Mixture Competition_Expt->Run_Comp Analyze_H Determine kH Run_H->Analyze_H Analyze_D Determine kD Run_D->Analyze_D Analyze_Comp Determine Isotope Ratio Change Run_Comp->Analyze_Comp Calculate_KIE Calculate kH/kD Analyze_H->Calculate_KIE Analyze_D->Calculate_KIE Analyze_Comp->Calculate_KIE Interpret Interpret Mechanism Calculate_KIE->Interpret

Caption: Workflow for determining the kinetic isotope effect.

Conclusion

The use of 2-(2-ethoxyethoxy)ethanol-d provides a powerful and elegant method for probing the mechanisms of reactions involving its hydroxyl group. By carefully designing and executing kinetic isotope effect studies, researchers can gain unambiguous evidence for the bond-breaking events in the rate-determining step, thereby refining their understanding of reaction pathways. The protocols and principles outlined in this application note serve as a comprehensive guide for scientists to confidently employ this valuable technique in their research endeavors, from fundamental mechanistic studies to the development of new synthetic methodologies and pharmaceuticals.

References

  • Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

  • Shan, J., Li, Y., Huo, S., & Yin, C. (2013). The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. Journal of Chemistry, 2013, 1-7. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • C. Z. et al. (2022). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. ACS Earth and Space Chemistry.
  • Journal of Chemical Education. (1998). Kinetic Isotope Effect in the Chromic Acid Oxidation of Secondary Alcohols. [Link]

  • Chemistry LibreTexts. (2021). 15.7: Oxidation of Alcohols. [Link]

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • ResearchGate. (2008). Kinetic Isotope Effect in the Chromic Acid Oxidation of Secondary Alcohols. [Link]

  • ResearchGate. (2010). Ethanol Oxidation: Kinetics of the α-Hydroxyethyl Radical + O 2 Reaction. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol. [Link]

  • ACS Earth and Space Chemistry. (2022). Impact of Molecular Structure on the OH-Initiated Oxidation Mechanism of 2-(2-Ethoxyethoxy)ethanol and Resulting Aerosol Formation. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Heriot-Watt University. (2018). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. [Link]

  • S. D. (2001). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples.
  • Al-Juboori, F. H. (2017).
  • Canadian Journal of Chemistry. (1998). Kinetics and mechanism of the oxidation of alcohols by ferrate ion. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the concentration of 2-(2-Ethoxyethoxy)ethanol-d internal standard

Technical Support Center: Optimizing 2-(2-Ethoxyethoxy)ethanol-d Internal Standard Ticket ID: #IS-OPT-DEGEE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Deuterated Internal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-(2-Ethoxyethoxy)ethanol-d Internal Standard

Ticket ID: #IS-OPT-DEGEE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Deuterated Internal Standard (IS) Concentration for Glycol Ether Analysis

Welcome to the Technical Support Center

You have reached the Tier 3 Analytical Support desk. You are likely developing a quantitative method for 2-(2-Ethoxyethoxy)ethanol (also known as Diethylene Glycol Monoethyl Ether or DEGEE) using a deuterated internal standard (IS), such as DEGEE-d5 .

The concentration of your internal standard is not an arbitrary choice; it is a calculated variable that defines the dynamic range and accuracy of your assay. For glycol ethers, which are prone to adsorption ("stickiness") in GC inlets and ionization suppression in LC-MS, this balance is critical.

Below is your customized troubleshooting and optimization guide.

Module 1: The Core Logic (FAQs)

Q: Why can't I just add "a lot" of Internal Standard to swamp the matrix effects? A: This is a common misconception. While a high IS concentration combats matrix suppression, it introduces Isotopic Cross-Talk .

  • The Mechanism: No deuterated standard is 100% pure. A "d5" standard might contain 99.5% d5 and 0.5% d0 (unlabeled).

  • The Risk: If you spike the IS at 1000 ng/mL, that 0.5% impurity contributes 5 ng/mL of unlabeled analyte to your sample. If your Lower Limit of Quantitation (LLOQ) is 1 ng/mL, your IS just invalidated your sensitivity.

  • The Goal: You must find the "Goldilocks Zone"—high enough to be precise (high S/N), but low enough that the isotopic impurity does not interfere with the analyte signal.

Q: What is the target response ratio? A: Target an IS response that matches the analyte response at the geometric mean of your calibration curve (or roughly 50% of the Upper Limit of Quantitation). This ensures the detector electronics (or PMT/multiplier) are stressed equally by both compounds.

Module 2: The Optimization Protocol

Do not guess the concentration. Perform this self-validating "Blank Challenge" experiment.

Phase 1: The "Cross-Talk" Determination

Objective: Determine the maximum IS concentration that does not contribute false signal to the analyte channel.

Reagents:

  • Analyte: 2-(2-Ethoxyethoxy)ethanol (Reference Standard)

  • IS: 2-(2-Ethoxyethoxy)ethanol-d (e.g., -d5)

  • Solvent: Matching your initial mobile phase (LC) or dilution solvent (GC).

Protocol Steps:

  • Prepare IS Stock: Create a high-concentration stock (e.g., 100 µg/mL).

  • Prepare Dilutions: Create three potential working concentrations.

    • Level A (Low): 1 µg/mL

    • Level B (Mid): 10 µg/mL[1][2]

    • Level C (High): 50 µg/mL

  • The Blank Injection: Inject only the IS at these three levels (no Analyte added).

  • Monitor Analyte Channel: Watch the mass transition/ion for the unlabeled analyte (e.g., m/z 45, 59, or 75 for GC-MS).

Decision Matrix:

IS LevelSignal in Analyte Channel?Verdict
Level C (High) > 20% of LLOQ responseFAIL. Concentration too high; isotopic impurity is interfering.
Level B (Mid) < 5% of LLOQ responsePASS. Safe to use.
Level A (Low) Not detectablePASS , but check S/N ratio (see Phase 2).
Phase 2: The "Mid-Point" Match

Objective: Ensure the IS signal is robust enough to correct for matrix effects.

  • Prepare a standard solution of the Analyte at the mid-point of your expected calibration curve.

  • Spike this solution with the IS at the highest "Passing" level from Phase 1.

  • Analyze: The Peak Area of IS should be within 0.5x to 2.0x the Peak Area of the Analyte.

    • If IS Area << Analyte Area: You risk poor precision.

    • If IS Area >> Analyte Area: You risk detector saturation or suppression of the analyte.

Module 3: Visualization of the Workflow

The following diagram illustrates the logic flow for selecting the optimal concentration.

IS_Optimization Start Start Optimization Define_Range Define Calibration Range (e.g., 1 - 1000 ng/mL) Start->Define_Range Prep_IS Prep IS Candidates (Low, Mid, High) Define_Range->Prep_IS Inject_Blanks Inject Solvent Blanks Spiked ONLY with IS Prep_IS->Inject_Blanks Check_Interference Check Analyte Channel (Isotopic Cross-Talk) Inject_Blanks->Check_Interference Fail_High FAIL: Signal > 20% LLOQ (Too much d0 impurity) Check_Interference->Fail_High High Signal Pass_Check PASS: Signal < 20% LLOQ Check_Interference->Pass_Check No Signal Fail_High->Prep_IS Dilute IS Check_Response Compare IS Area vs. Mid-Point Analyte Area Pass_Check->Check_Response Adjust_Conc Adjust IS Conc to Match Analyte Check_Response->Adjust_Conc Ratio < 0.5 or > 2.0 Finalize Finalize Method Check_Response->Finalize Ratio ~ 1:1 Adjust_Conc->Prep_IS

Figure 1: Logic flow for optimizing Internal Standard concentration, prioritizing the elimination of isotopic cross-talk before optimizing signal intensity.

Module 4: Troubleshooting (Q&A)

Issue: "My calibration curve has a negative intercept."

  • Root Cause: This often indicates Signal Suppression of the analyte that is not being mirrored by the IS, or adsorption losses.

  • Glycol Ether Specific: DEGEE is a glycol ether with hydroxyl and ether groups. It can bind to active sites in GC liners (glass wool).

  • Fix:

    • Switch to deactivated liners (e.g., cyclo-double gooseneck).

    • Ensure your IS is added before any extraction/filtration steps to account for these losses.

Issue: "The IS response varies wildly between injections."

  • Root Cause: In GC, this is often a solvent expansion issue or discrimination in the inlet. In LC, it is likely matrix effect (co-eluting phospholipids or salts).

  • Fix:

    • GC Users: Check your solvent expansion volume against the liner volume. Glycols often require polar solvents; if using methanol/water, the expansion volume is high. Reduce injection volume to 0.5 µL or use a larger volume liner.

    • LC Users: Ensure the IS elutes exactly with the analyte. If the deuterium labeling changes the retention time (Deuterium Isotope Effect), the IS may not experience the same suppression zone as the analyte.

Issue: "I see a peak in my double blank (no analyte, no IS)."

  • Root Cause: Carryover. DEGEE is sticky.

  • Fix: Increase the final wash step temperature (GC) or add a stronger wash solvent (LC, e.g., Isopropanol/Acetonitrile mix) between injections.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Internal Standards). Available at: [Link]

  • US Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Discusses the "Cross-Talk" phenomenon].

Sources

Optimization

improving peak shape and resolution for 2-(2-Ethoxyethoxy)ethanol-d in chromatography

The following technical guide serves as a specialized support hub for researchers analyzing 2-(2-Ethoxyethoxy)ethanol-d (also known as Diethylene Glycol Monoethyl Ether-d , DEGEE-d , or by the trade name Transcutol-d )....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for researchers analyzing 2-(2-Ethoxyethoxy)ethanol-d (also known as Diethylene Glycol Monoethyl Ether-d , DEGEE-d , or by the trade name Transcutol-d ).

This guide prioritizes the two most critical analytical challenges for this molecule: Peak Tailing (due to hydroxyl-silanol interactions) and Resolution (separating the isotopic pair from structural isomers and matrix interferences).

Status: Operational | Tier: Advanced Application Support Analyte: 2-(2-Ethoxyethoxy)ethanol-d (Deuterated Internal Standard) Chemical Nature: Amphiphilic ether-alcohol. High boiling point (~202°C). Polar.

Module 1: Gas Chromatography (GC) Optimization

Primary Application: Purity analysis, residual solvent testing, and formulation QC.

Q1: My DEGEE-d peak is tailing significantly. How do I fix the asymmetry?

Diagnosis: DEGEE contains a terminal hydroxyl (-OH) group and ether oxygens. Tailing is almost invariably caused by hydrogen bonding with active silanol sites in the inlet liner or the column stationary phase.

Protocol:

  • Liner Deactivation (Critical):

    • Replace standard split/splitless liners with Ultra-Inert or Deactivated Wool liners. Standard glass wool exposes active sites that irreversibly bind glycol ethers.

    • Action: Switch to a single taper liner with deactivated wool at the bottom to wipe the needle and prevent discrimination.

  • Column Selection:

    • Avoid: 100% Dimethylpolysiloxane (e.g., DB-1) columns often show poor peak shape for glycols.

    • Recommended: Use a USP Phase G43 (6% cyanopropylphenyl) or USP Phase G16 (PEG/Wax).

    • Why: The PEG phase (Wax) matches the polarity of the analyte, "wetting" the surface better and reducing adsorption. The 624 (G43) phase offers a balance of resolution and inertness for volatile impurities.

  • Inlet Temperature:

    • Ensure the inlet is hot enough (250°C) to flash vaporize the sample, but not so hot (>280°C) that it induces thermal degradation if the liner is dirty.

Q2: I am seeing "split" peaks or shoulder peaks on my deuterated standard. Is it degrading?

Diagnosis: This is likely Deuterium Isotope Separation , not degradation. Mechanism: Deuterium (D) has a smaller molar volume and lower vibrational energy than Hydrogen (H). In high-efficiency chromatography, the deuterated isotopologue (DEGEE-d) may elute slightly earlier (Reverse Isotope Effect) or later (Normal Isotope Effect) than the non-deuterated parent, depending on the stationary phase.

Troubleshooting Matrix:

ObservationCauseSolution for Quantitation
Partial separation of D and H forms High-efficiency column resolving isotopologues.Do NOT integrate separately for IS quantitation. Sum the areas if using FID. If using MS, this is acceptable as long as they fall within the same retention window.
Shoulder on the tail Column overload.Dilute the sample 1:10. Glycol ethers overload easily, causing "shark fin" peaks.
Distinct ghost peak Carryover.Run a blank injection.[1] Glycols are sticky; increase the final bake-out temperature of your run.
Q3: How do I improve the resolution of DEGEE-d from Ethylene Glycol and Diethylene Glycol impurities?

Protocol: These impurities are structurally similar. You must use a temperature program that creates a "retention gap" in the mid-elution range.

Recommended GC Parameters (Adapted from USP <467> concepts):

ParameterSettingReasoning
Column DB-624 or ZB-WAXplus (30 m x 0.32 mm x 1.8 µm)Thicker film (1.8 µm) improves retention of volatiles and peak shape.
Carrier Gas Helium @ 2.2 mL/min (Constant Flow)Higher flow reduces residence time of polar analytes on active sites.
Inlet Split 10:1 @ 250°CHigh split ratio prevents column overload.
Oven Ramp 50°C (hold 2 min) → 10°C/min → 230°C (hold 5 min)Slow ramp allows separation of lower boiling impurities (Ethanol) from DEGEE.
Detector FID @ 250°C or MSFID is standard for purity; MS for specificity.
Module 2: Liquid Chromatography (HPLC) Strategies

Primary Application: Biological matrices (Plasma, Urine) and PK studies.

Q4: DEGEE-d elutes in the void volume (t0) on my C18 column. How do I retain it?

Diagnosis: DEGEE is too polar (LogP ≈ -0.54) for standard C18 retention mechanisms.

Solution:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Stationary Phase: Bare Silica or Amide-bonded phase.

    • Mobile Phase: High Acetonitrile (80-90%) / Water buffer.

    • Result: DEGEE will retain well, eluting after non-polar matrix components.

  • Alternative: Polar-Embedded C18 (Aqua/AQ columns):

    • If you must use Reverse Phase, use a column capable of 100% aqueous conditions (e.g., C18 with polar end-capping).

    • Start: 100% Water (0.1% Formic Acid) for 2 minutes, then ramp to ACN.

Q5: Why is resolution between the Analyte and Internal Standard (DEGEE-d) bad for MS quantitation?

Critical Insight: In LC-MS/MS, you actually want the deuterated standard to co-elute perfectly with the native analyte.

  • Why: If DEGEE-d separates from DEGEE, they will elute at different times. If the matrix contains co-eluting suppressors (e.g., phospholipids) that elute at Time A but not Time B, the Internal Standard will not experience the same ion suppression as the analyte. This invalidates the normalization.

  • Action: If your column resolves the D-isotopes (common on Phenyl-Hexyl phases), de-tune the chromatography. Use a standard C18 or reduce the gradient slope to force co-elution.

Module 3: Visual Troubleshooting & Logic
Workflow 1: GC Peak Shape Troubleshooting

Use this logic tree when encountering poor peak symmetry.

G Start Start: Poor Peak Shape (Tailing or Broadening) CheckLiner Check Inlet Liner Start->CheckLiner LinerAction Action: Replace with Ultra-Inert / Deactivated Wool CheckLiner->LinerAction Liner is old/standard CheckConc Check Concentration (Overload?) CheckLiner->CheckConc Liner is new/inert Dilute Action: Dilute Sample 1:10 or Increase Split Ratio CheckConc->Dilute Peak is broad/shark-fin CheckCol Check Column Phase CheckConc->CheckCol Peak is asymmetrical tail ChangeCol Action: Switch to WAX (PEG) or 624 Phase CheckCol->ChangeCol Using 100% PDMS (DB-1) BakeOut Action: Trim Column Guard & High Temp Bake-out CheckCol->BakeOut Using WAX/624 already

Caption: Logic flow for diagnosing and correcting peak tailing in GC analysis of glycol ethers.

Workflow 2: HPLC Method Selection Matrix

Select the correct stationary phase based on your matrix and retention needs.

G Start Select HPLC Mode for DEGEE-d Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Clean Clean Solvent (Formulation) Matrix->Clean HILIC HILIC Mode (Amide/Silica) Bio->HILIC Need to remove salts/phospholipids RP Reverse Phase (C18) Clean->RP PolarC18 Polar-Embedded C18 (100% Aqueous stable) RP->PolarC18 Preferred (Better Retention) StdC18 Standard C18 RP->StdC18 Avoid (Void Elution)

Caption: Decision matrix for selecting HPLC stationary phases for polar glycol ethers.

References
  • United States Pharmacopeia (USP). USP Monograph: Diethylene Glycol Monoethyl Ether.[2][3] (Referenced for impurity limits and GC phase G16/G43 specifications).

  • Chaudhari, S. R., et al. (2025). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol and N-methyl-2-pyrrolidinone. (Demonstrates GC method validation for similar ether-alcohol solvents).

  • Wang, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC-MS. (Critical mechanistic explanation for ensuring co-elution of deuterated standards).

  • Restek Corporation. Analysis of Glycols and Diols by GC. (Technical note on using Wax columns for glycol separation).

  • FDA. Guidance for Industry: Testing of Glycerin for Diethylene Glycol. (Provides context on regulatory expectations for glycol impurity testing).

Sources

Troubleshooting

Technical Support Center: Method Refinement for Trace-Level Analysis with 2-(2-Ethoxyethoxy)ethanol-d

Welcome to the technical support guide for the robust application of 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) in quantitative, trace-level analysis. This document is designed for researchers, analytical scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the robust application of 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) in quantitative, trace-level analysis. This document is designed for researchers, analytical scientists, and drug development professionals who are leveraging this deuterated internal standard to achieve the highest levels of accuracy and precision in their chromatographic assays.

As analytical demands push detection limits lower, the use of a stable, isotopically labeled internal standard (SIL-IS) becomes paramount. DEGEE-d is the ideal counterpart for the quantification of 2-(2-Ethoxyethoxy)ethanol (DEGEE), a widely used industrial solvent found in cosmetics, pharmaceuticals, and household products.[1][2] This guide moves beyond basic protocols to address the nuanced challenges and method refinement strategies encountered in real-world laboratory settings. Here, we will dissect common issues, explain the underlying scientific principles, and provide actionable solutions to ensure your method is both rugged and reliable.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common inquiries that form the basis of a successful analytical method using a deuterated internal standard.

Q1: What is the primary role of 2-(2-Ethoxyethoxy)ethanol-d in my analysis?

A1: 2-(2-Ethoxyethoxy)ethanol-d serves as an internal standard (IS). Its purpose is to mimic the behavior of the native (non-deuterated) analyte, DEGEE, throughout the entire analytical process—from sample preparation to final detection. Because it is chemically identical to the analyte, differing only in isotopic mass, it can accurately correct for procedural variations that would otherwise compromise quantification.[3] These include sample loss during extraction, inconsistencies in injection volume, instrument drift, and, most critically, unpredictable matrix effects.[3][4][5]

Q2: Why is a deuterated internal standard like DEGEE-d considered the "gold standard" for trace quantification by mass spectrometry?

A2: The "gold standard" status comes from the principle of co-elution and identical chemical behavior. Unlike an analog standard (a different but structurally similar molecule), a deuterated standard has nearly identical physicochemical properties, including polarity, solubility, and ionization efficiency.[6][7] This ensures that any enhancement or suppression of the mass spectrometer signal caused by co-eluting matrix components will affect both the analyte and the internal standard to the same degree.[8] The ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate measurement even in complex matrices.

Q3: At what stage of my experimental workflow should I add the DEGEE-d internal standard?

A3: The internal standard must be added at the very beginning of the sample preparation process. It should be introduced to the sample before any extraction, cleanup, or concentration steps. By adding the IS early, it experiences the same potential for loss as the native analyte during every subsequent step. This practice is fundamental to correcting for variability in sample handling and extraction efficiency.[6]

Q4: How do I determine the optimal concentration of DEGEE-d to use in my assay?

A4: The ideal concentration for your internal standard should be similar to the expected concentration of your analyte in the samples. A common and robust practice is to choose a concentration that falls in the mid-range of your calibration curve. This ensures the IS signal is strong and reproducible without being so high that it could potentially contain non-deuterated impurities that might interfere with the analyte at the lowest calibration points. The goal is to achieve a consistent, reliable peak area for the IS across all samples, quality controls, and calibrators.

Q5: What are the critical quality attributes of the 2-(2-Ethoxyethoxy)ethanol-d I should verify?

A5: Before incorporating a new lot of DEGEE-d into your workflow, you must verify two key attributes:

  • Isotopic Purity: The standard should have high isotopic enrichment (typically ≥98%) to ensure its contribution to the native analyte's signal is negligible.[3]

  • Chemical Purity: The standard should be free from unlabeled DEGEE. You can verify this by injecting a high-concentration solution of the IS and monitoring the mass channel of the native analyte. The response should be insignificant compared to your lowest calibrator.

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve common experimental issues in a logical, step-by-step manner.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Analyte and/or IS
  • Potential Causes:

    • Column Activity: Active sites on the GC column or in the inlet liner can interact with the hydroxyl group of DEGEE, causing peak tailing.

    • Column Overload: Injecting too high a concentration of the analyte or IS can saturate the column, leading to peak fronting.

    • Incompatible Injection Solvent: If the sample solvent is too different in polarity from the column's stationary phase, poor peak focusing can occur.

    • GC Inlet Issues: A degraded or contaminated inlet liner, or an incorrect inlet temperature, can cause peak distortion.

    • LC Phase Mismatch: In liquid chromatography, injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting or broadening.

  • Recommended Solutions:

    • Verify Column Health: Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the GC column or consider using a column specifically designed for polar analytes.

    • Check for Overload: Dilute the sample and reinject. If the peak shape improves, your concentration is too high. Adjust sample dilution or reduce injection volume.

    • Solvent Matching: For GC, ensure your injection solvent is compatible with the stationary phase. For LC, ensure your sample diluent is as weak as, or weaker than, your starting mobile phase conditions.

    • Inlet Maintenance (GC): Replace the inlet liner and septum. Optimize the inlet temperature to ensure complete volatilization without causing thermal degradation.

    • Review LC Method: For LC, try a focused injection by using a weaker sample solvent (e.g., mobile phase A).

Problem 2: High Variability in IS (DEGEE-d) Response Across a Batch (>15% RSD)
  • Potential Causes:

    • Inconsistent Pipetting: Inaccurate or imprecise addition of the IS solution to each sample is a primary cause of variability.

    • Autosampler/Injection Issues: Inconsistent injection volumes due to air bubbles in the syringe, a clogged syringe, or mechanical failure.[4]

    • IS Solution Instability: The IS working solution may have evaporated over time, changing its concentration, or may have degraded.

    • Variable Matrix Effects: In cases of extreme and highly variable ion suppression or enhancement between samples, even a deuterated IS may show some fluctuation.[8]

  • Recommended Solutions:

    • Validate Pipetting Technique: Use a calibrated pipette and ensure consistent technique. Prepare a larger volume of the IS spiking solution to minimize variability.

    • Perform Injector Maintenance: Check the autosampler syringe for bubbles or blockages. Run a series of injections from the same vial to test for injector precision.

    • Prepare Fresh IS Solutions: Prepare fresh working solutions of the internal standard daily or verify its stability over time if stored.

    • Improve Sample Cleanup: If matrix effects are suspected, implement a more rigorous sample cleanup step (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering compounds.

Problem 3: Chromatographic Separation (Shift) Between DEGEE and DEGEE-d
  • Potential Causes:

    • Isotope Effect: Deuterium atoms are slightly heavier than hydrogen, which can sometimes lead to a small difference in retention time, particularly in high-resolution gas chromatography or UHPLC.[9][10] The C-D bond is stronger than the C-H bond, which can subtly alter intermolecular interactions with the stationary phase.

    • Extreme Chromatographic Conditions: Very fast temperature ramps in GC or aggressive gradients in LC can exacerbate this minor separation.

  • Recommended Solutions:

    • Confirm Co-elution: The primary goal is to ensure that both peaks elute within the same region of ion suppression or enhancement. A minor, consistent shift is often acceptable.

    • Modify Chromatography:

      • For GC: Reduce the temperature ramp rate.

      • For LC: Reduce the gradient slope (i.e., make it shallower).

    • Evaluate Impact: The critical question is whether this shift impacts quantification. If the separation occurs on a steep "slope" of ion suppression (where the matrix effect is rapidly changing), it can lead to inaccurate ratios.[9] If the matrix effect is stable across the elution window of both peaks, the impact is minimal. A matrix effect study (see Protocol 3.3) can diagnose this.

Problem 4: Analyte/IS Response Ratio is Inconsistent or Non-Linear

This is a critical issue that directly impacts quantitative accuracy. The troubleshooting process can be visualized as a decision tree.

G start Inconsistent Analyte/IS Ratio is_response Is IS Response Stable Across the Batch? start->is_response analyte_response Is Analyte Response Stable in Replicate Injections of a Standard? is_response->analyte_response No is_response->analyte_response Yes problem_is Root Cause: IS Addition or Injection Variability. Solution: - Verify pipetting. - Check autosampler. - Prepare fresh IS solution. is_response->problem_is No problem_analyte Root Cause: Analyte Instability or Adsorption. Solution: - Check analyte stability in solvent. - Use silanized vials. - Investigate sample prep conditions. analyte_response->problem_analyte No problem_matrix Root Cause: Non-linear detector response or differential matrix effects. Solution: - Check for detector saturation. - Dilute samples. - Improve sample cleanup. analyte_response->problem_matrix No analyte_response->problem_matrix Yes

Caption: Troubleshooting logic for inconsistent analyte/IS ratios.

Section 3: Protocol Refinement & Advanced Methodologies

Protocol 3.1: General Workflow for Sample Preparation and IS Spiking

This workflow diagram illustrates the critical sequence of steps for incorporating the internal standard to ensure accurate quantification.

Caption: Standard workflow for internal standard addition.

Protocol 3.2: Example Starting Conditions for GC-MS Analysis

Gas chromatography is well-suited for the analysis of DEGEE due to its volatility. The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-5ms, VF-5ms)Provides good peak shape and resolution for polar compounds.
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Inlet Temperature 250 °CPromotes rapid and complete volatilization of DEGEE.
Injection Mode Splitless (for trace analysis)Maximizes transfer of analyte to the column for best sensitivity.
Oven Program Initial: 50°C (hold 1 min)Focuses analytes at the head of the column.
Ramp: 10-15 °C/min to 240 °CProvides good separation from other matrix components.
MS Interface Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI)Robust and reproducible fragmentation.
Monitored Ions Select characteristic, high m/z ions for DEGEE and DEGEE-d.High m/z ions are more specific and less prone to interference.

Note: Specific ions for monitoring should be determined empirically by injecting a pure standard of DEGEE and DEGEE-d.

Protocol 3.3: Performing a Matrix Effect Study

The definitive way to assess and validate the performance of your internal standard is to conduct a matrix effect study. This protocol uses the post-extraction spike method.

Objective: To determine if the sample matrix suppresses or enhances the ionization of the analyte and to confirm that the internal standard effectively corrects for it.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte and IS into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (a sample known to contain no analyte) through your entire extraction procedure. Spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix sample before the extraction procedure. This set is used to determine overall recovery.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS or GC-MS.

    • Matrix Effect (ME %): ME % = (Peak Area in Set B / Peak Area in Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): RE % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Internal Standard Correction: Compare the calculated concentration of the analyte in Set B and Set C. If the IS is working perfectly, the calculated concentration should be the same as the spiked concentration, demonstrating that it has corrected for both matrix effects and recovery losses.

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Clean Solvent A2 Spike Analyte + IS A1->A2 A3 Analyze A2->A3 Result Compare Peak Areas (Set B vs. Set A) Determines Matrix Effect B1 Blank Matrix B2 Perform Extraction B1->B2 B3 Final Extract B2->B3 B4 Spike Analyte + IS B3->B4 B5 Analyze B4->B5

Caption: Workflow for assessing matrix effects.

References

  • German Research Foundation (DFG). (2019). Glycol esters, glycol ethers - Method for the determination of... ResearchGate. [Link]

  • Coran, S. A., et al. (n.d.). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. SÖFW Journal. [Link]

  • Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

  • Pohanka, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). [Link]

  • DeArmond, P.D., & DiGoregorio, A.L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency (EPA). [Link]

  • Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

  • Environment Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • chemeurope.com. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. NIST Chemistry WebBook. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Vlckova, H., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • van der Nagel, B. H. C., et al. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. [Link]

  • Sadiktsis, I., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. National Institutes of Health (NIH). [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • Le Bizec, B., et al. (2009). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. [Link]

  • Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Bioanalysis of Transcutol (DEGEE) using Deuterated Standards

Topic: Overcoming Signal Suppression/Enhancement in LC-MS/MS Analyte: 2-(2-Ethoxyethoxy)ethanol (DEGEE) Internal Standard: 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) Introduction: The Matrix Effect Challenge Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Signal Suppression/Enhancement in LC-MS/MS Analyte: 2-(2-Ethoxyethoxy)ethanol (DEGEE) Internal Standard: 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d)

Introduction: The Matrix Effect Challenge

Welcome to the Technical Support Center. You are likely here because you are quantifying 2-(2-Ethoxyethoxy)ethanol (DEGEE) —commonly known as Transcutol or Diethylene Glycol Monoethyl Ether —in biological matrices (plasma, urine, tissue).

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix Effects (ME) are the "silent killers" of assay accuracy. Co-eluting phospholipids, salts, and proteins compete for charge in the Electrospray Ionization (ESI) source, causing Signal Suppression (loss of signal) or Enhancement (artificial gain).

The Solution: The use of a Stable Isotope Labeled Internal Standard (SIL-IS), specifically DEGEE-d , is the primary defense. Because DEGEE-d is chemically identical to DEGEE but differentiated by mass, it experiences the exact same suppression or enhancement at the exact same retention time. By quantifying the Area Ratio (Analyte/IS), the matrix effect is mathematically canceled out.

Module 1: The Mechanism of Correction

To troubleshoot effectively, you must understand the physical mechanism of how DEGEE-d compensates for ionization competition.

Workflow Visualization: IS-Based Matrix Compensation

MatrixEffectMechanism cluster_Source ESI Source (Ionization Competition) Sample Biological Sample (Analyte + Matrix) IS_Add Add DEGEE-d (IS) Sample->IS_Add Extraction Extraction (PPT / LLE / SPE) IS_Add->Extraction LC LC Separation (Co-elution of Analyte & IS) Extraction->LC Ionization Ionization Process LC->Ionization Matrix Matrix Components (Phospholipids) Matrix->Ionization Suppresses Signal MS_Det MS Detection Ionization->MS_Det Reduced Signal (Both Analyte & IS) Result Result: Area Ratio (Analyte Area / IS Area) MS_Det->Result Correction

Figure 1: The co-elution of DEGEE and DEGEE-d ensures both experience identical ionization suppression. The resulting ratio remains constant despite absolute signal loss.

Module 2: Troubleshooting Guides

Use these guides to diagnose specific failures in your DEGEE bioanalytical assay.

Issue 1: High Variation in Internal Standard (IS) Response

Symptom: The peak area of DEGEE-d varies significantly (>15% CV) across samples in a single run, or differs between standards and QC samples.

Potential CauseDiagnostic CheckCorrective Action
Matrix Effect Compare IS area in solvent standards vs. extracted plasma samples.If IS area in plasma is consistently lower (<80% of solvent), you have suppression. Rely on the Area Ratio. If the Ratio is accurate, the IS is doing its job.
Extraction Inconsistency Check pipetting precision of the IS working solution.Ensure IS is added before extraction. Vortex thoroughly. If using Protein Precipitation (PPT), ensure the supernatant is clear.
Drifting Sensitivity Check if IS area decreases linearly over the run.Source contamination. Divert the LC flow to waste for the first 1-2 minutes and after the peak elution to prevent salts/lipids from entering the MS.
Issue 2: Signal in the "Blank" (Interference/Cross-Talk)

Symptom: You see a peak for DEGEE in your Double Blank (Matrix only) or Zero Sample (Matrix + IS only).

Q: Is the interference coming from the Matrix or the IS?

  • Test: Inject a neat solution of DEGEE-d (IS) at the working concentration. Monitor the DEGEE (Analyte) transition.

  • Result A (Peak detected): This is Cross-Talk . Your deuterated standard contains non-deuterated impurities (isotopic impurity).

    • Fix: Purchase a higher purity IS (e.g., >99 atom% D). Or, ensure the mass difference is sufficient (e.g., d5 or d6 is better than d3).

  • Result B (No Peak): The interference is endogenous to the matrix.

    • Fix: DEGEE is a common solvent.[1] Check for contamination from lab air, solvents, or plasticware. Use LC-MS grade solvents only.

Issue 3: Loss of Deuterium Label (H/D Exchange)

Symptom: The IS signal is weak, or the mass spectrum shows a shift back to the native mass.

  • Mechanism: DEGEE has a hydroxyl (-OH) group. If the deuterium label is placed on the hydroxyl group (-OD), it will rapidly exchange with Hydrogen in the aqueous mobile phase, turning DEGEE-d back into DEGEE.

  • Verification: Check the Certificate of Analysis (CoA) for the structure.

  • Solution: Ensure the deuterium label is on the carbon backbone (e.g., on the ethyl or ethoxy chain), which is non-exchangeable.

Troubleshooting Logic Tree

TroubleshootingTree Start Problem: Poor Accuracy/Precision CheckIS Check IS Area Variation Start->CheckIS HighVar High IS Variation (>15%) CheckIS->HighVar StableIS Stable IS Area CheckIS->StableIS MatrixCheck Compare Matrix vs. Solvent IS Area HighVar->MatrixCheck Interference Check Blanks for Interference StableIS->Interference Suppression Significant Difference? (Matrix Effect) MatrixCheck->Suppression CalcRatio Does Area Ratio pass? Suppression->CalcRatio Pass Pass: IS is compensating correctly CalcRatio->Pass Yes Fail Fail: Suppression is too high (Ion Saturation) CalcRatio->Fail No CrossTalk Signal in Zero Sample? (Isotopic Impurity) Interference->CrossTalk Yes Contam Signal in Double Blank? (Lab Contamination) Interference->Contam Yes

Figure 2: Decision matrix for diagnosing assay failures related to IS performance.

Module 3: Validation Protocol (Matrix Factor)

To scientifically validate that DEGEE-d is overcoming signal suppression, you must perform the Matrix Factor (MF) assessment as per FDA/EMA guidelines [1, 2].

Protocol: Post-Extraction Spike Method
  • Prepare Set A (Neat Standards): DEGEE and DEGEE-d spiked into mobile phase/solvent (no matrix).

  • Prepare Set B (Post-Extraction Spike): Extract blank matrix (plasma/urine) from 6 different individual lots. After extraction, spike the supernatant with DEGEE and DEGEE-d at the same concentration as Set A.

  • Analysis: Inject both sets.

Calculations

1. Absolute Matrix Factor (Analyte):



  • Result < 1.0 indicates Suppression.[2]

  • Result > 1.0 indicates Enhancement.

2. IS-Normalized Matrix Factor (The Critical Metric):



Acceptance Criteria

The CV% of the IS-Normalized Matrix Factor calculated from the 6 lots of matrix should be ≤ 15% . This proves that the IS compensates for the matrix effect consistently, regardless of the individual donor [1].

Data Presentation Template
Matrix LotAnalyte Area (Spiked Matrix)IS Area (Spiked Matrix)MF (Analyte)MF (IS)IS-Normalized MF
Lot 150,000100,0000.500.510.98
Lot 248,00096,0000.480.490.98
Lot 380,000160,0000.800.810.99
Mean 0.98
CV% 0.6% (PASS)

Note: In this example, significant suppression exists (MF ~0.5), but the IS tracks it perfectly, resulting in a Normalized MF near 1.0 with low CV.

Module 4: Frequently Asked Questions (FAQs)

Q: DEGEE is very hygroscopic. How does this affect my standards? A: DEGEE absorbs atmospheric moisture rapidly.

  • Impact: Weighing errors. If the standard contains 5% water, your calculated concentration will be 5% too high.

  • Solution: Store the neat standard in a desiccator. Allow it to reach room temperature before opening. Use a fresh bottle for critical validation weighing.

Q: Can I use a structural analog (like Diethylene Glycol Monomethyl Ether) instead of DEGEE-d? A: Only as a last resort. An analog will have a different retention time. Matrix effects are time-dependent (eluting at specific times). If the analog elutes 0.5 minutes apart from DEGEE, it may experience different suppression, failing to correct the data. Always prioritize a deuterated IS.

Q: My IS-Normalized Matrix Factor is failing (CV > 15%). What now? A: This means the IS and Analyte are not suppressing equally.

  • Check Co-elution: Zoom in on the chromatogram. Do the peak centers align perfectly?

  • Check Concentration: Is the IS concentration too low? It should be similar to the mid-range of your calibration curve.

  • Clean up the Extraction: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the phospholipids causing the suppression.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation: Guidance for Industry.[3][4] Center for Drug Evaluation and Research.[3][4] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5][6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[5][6] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8146, Diethylene glycol monoethyl ether.[7][Link][1]

Sources

Troubleshooting

best practices for handling and storing 2-(2-Ethoxyethoxy)ethanol-d to maintain purity

Welcome to the technical support center for 2-(2-Ethoxyethoxy)ethanol-d. This guide is designed for researchers, scientists, and drug development professionals to ensure the continued purity and stability of this valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Ethoxyethoxy)ethanol-d. This guide is designed for researchers, scientists, and drug development professionals to ensure the continued purity and stability of this valuable deuterated compound throughout its handling and storage. By adhering to these best practices, you can mitigate common experimental variabilities and ensure the integrity of your results.

Section 1: Critical Properties and Storage Recommendations

2-(2-Ethoxyethoxy)ethanol-d, like its non-deuterated analog, possesses two key chemical characteristics that necessitate careful handling: it is hygroscopic and prone to peroxide formation .[1] Understanding and mitigating these properties are fundamental to maintaining its purity.

Hygroscopicity: The Challenge of Water Absorption

2-(2-Ethoxyethoxy)ethanol-d readily absorbs moisture from the atmosphere.[1] Water contamination can interfere with reactions, alter the compound's physical properties, and compromise analytical results, particularly in sensitive applications like NMR spectroscopy and mass spectrometry.

Storage Recommendations to Minimize Water Contamination:

Storage ConditionRationaleBest Practices
Container To prevent ingress of atmospheric moisture.Store in a tightly sealed, amber glass bottle with a PTFE-lined cap. For long-term storage or high-purity applications, consider ampulization under an inert atmosphere.
Atmosphere To displace moist air in the container's headspace.Before sealing, flush the headspace with a dry, inert gas such as argon or nitrogen.
Environment To minimize exposure to ambient humidity.Store in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). For frequent use, consider storage in a glove box with a controlled low-humidity atmosphere.
Temperature To reduce the rate of water absorption.Store in a cool, dry place.[2] Avoid temperature fluctuations that can cause pressure changes and compromise the container seal.
Peroxide Formation: A Critical Safety and Purity Concern

As a glycol ether, 2-(2-Ethoxyethoxy)ethanol-d can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxides.[3][4] Peroxide contamination can also lead to unpredictable reactivity and interfere with experimental outcomes.

Storage Recommendations to Prevent Peroxide Formation:

Storage ConditionRationaleBest Practices
Light Exposure Light can catalyze the formation of peroxides.Always store in amber or opaque containers to protect from light. Avoid exposure to direct sunlight or strong artificial light.
Air Exposure Oxygen is a key reactant in peroxide formation.Keep containers tightly sealed and flush the headspace with an inert gas (argon or nitrogen) before storage.[2]
Temperature Heat can accelerate the rate of peroxide formation.Store in a cool, well-ventilated area, away from heat sources.[2]
Inhibitors To quench the free radical chain reaction of peroxide formation.For long-term storage, consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT) if compatible with your application. Note that inhibitors are consumed over time.

Section 2: Purity Verification and Troubleshooting

Regularly verifying the purity of 2-(2-Ethoxyethoxy)ethanol-d is crucial. This involves assessing both its chemical purity and its isotopic enrichment.

Analytical Methods for Purity Assessment
Analytical TechniquePurposeKey Parameters to Evaluate
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure, assess isotopic purity, and identify impurities.¹H NMR: Absence or significant reduction of proton signals at expected positions. Presence of residual solvent and water peaks.[1][5] ¹³C NMR: Characteristic chemical shifts and potential C-D coupling.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify volatile impurities and confirm the molecular weight.Elution of a single major peak at the expected retention time. Mass spectrum corresponding to the deuterated molecular ion.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) For the analysis of non-volatile impurities and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio for the deuterated compound.
Karl Fischer Titration To quantify water content.Determines the precise amount of water contamination.
Troubleshooting Guide

Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

  • A1: Water Contamination: A broad singlet is often observed for water. The chemical shift of this peak is highly variable depending on the solvent and temperature. To minimize water peaks, handle the compound in a dry atmosphere and use dry NMR tubes and syringes.[8]

  • A2: Residual Protiated Species: Incomplete deuteration will result in small peaks corresponding to the non-deuterated 2-(2-Ethoxyethoxy)ethanol. Compare the spectrum to a reference spectrum of the non-deuterated analog to identify these peaks.

  • A3: Chemical Impurities: Contamination can arise from synthesis byproducts, degradation products (e.g., from peroxide formation), or leaching from storage containers. GC-MS or LC-MS can help identify these impurities. Common laboratory contaminants can also be a source.[9]

  • A4: Hydrogen-Deuterium (H-D) Exchange: If your sample contains labile protons (e.g., from acidic or basic impurities), H-D exchange can occur with the deuterated solvent, leading to new signals.

Q2: I suspect peroxide formation in my sample. How can I test for it?

  • A1: Visual Inspection (Use with Extreme Caution): Visually inspect the container (without opening) for the presence of crystals, discoloration, or a viscous layer.[4] If any of these are present, do not open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • A2: Peroxide Test Strips: Commercial peroxide test strips offer a semi-quantitative method for detecting peroxides. Follow the manufacturer's instructions carefully.[10][11]

  • A3: Iodometric Titration: This is a quantitative method to determine the peroxide value. A protocol is provided in Section 3.[3]

Q3: The concentration of my standard solution of 2-(2-Ethoxyethoxy)ethanol-d seems to have changed over time. Why?

  • A1: Evaporation: If not stored in a tightly sealed container, the solvent can evaporate, leading to an increase in the concentration of the deuterated compound.

  • A2: Adsorption: The compound may adsorb to the surface of the storage container, especially if it is plastic. Use glass containers whenever possible.

  • A3: Degradation: As discussed, peroxide formation or other degradation pathways can reduce the concentration of the pure compound.

Section 3: Experimental Protocols

Protocol for Peroxide Testing by Iodometric Titration

This protocol is adapted from standard methods for determining peroxide values in ethers and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4]

Materials:

  • Sample of 2-(2-Ethoxyethoxy)ethanol-d

  • Acetic acid-chloroform reagent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flask with a stopper

Procedure:

  • Weigh approximately 5 g of the 2-(2-Ethoxyethoxy)ethanol-d sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform reagent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for one minute, and then store it in the dark for 5 minutes.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution, swirling continuously until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration with Na₂S₂O₃ until the blue color completely disappears.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Interpretation: A peroxide value greater than the manufacturer's specification or a pre-determined action limit indicates significant peroxide formation. Consult your institution's safety guidelines for appropriate action.

Section 4: Frequently Asked Questions (FAQs)

Q: Is 2-(2-Ethoxyethoxy)ethanol-d toxic? A: While deuteration can sometimes alter the toxicological profile of a compound, it is best to handle 2-(2-Ethoxyethoxy)ethanol-d with the same precautions as its non-deuterated analog. The non-deuterated form may cause eye and skin irritation.[2] Always consult the Safety Data Sheet (SDS) provided by the supplier and wear appropriate PPE.

Q: What is the expected shelf life of 2-(2-Ethoxyethoxy)ethanol-d? A: The shelf life depends heavily on the storage conditions and whether the container has been opened. Unopened and stored correctly, it can be stable for several years. Once opened, its purity should be re-verified periodically, especially if used in sensitive applications. It is recommended to date the container upon receipt and upon opening.

Q: Can I distill 2-(2-Ethoxyethoxy)ethanol-d to purify it? A: Distillation can be used to remove non-volatile impurities and potentially water. However, NEVER distill a sample that is suspected of containing peroxides , as this can lead to an explosion. Always test for peroxides before any distillation. Distillation will also remove any added inhibitors, making the compound more susceptible to subsequent peroxide formation.

Q: What is the difference between isotopic purity and chemical purity? A: Chemical purity refers to the percentage of the desired chemical compound in a sample, excluding other chemical entities. Isotopic purity (or isotopic enrichment) refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. Both are critical for the intended use of the compound.

Section 5: Visual Workflows

Decision Tree for Handling a New Bottle of 2-(2-Ethoxyethoxy)ethanol-d

G start Receive New Bottle of 2-(2-Ethoxyethoxy)ethanol-d check_seal Is the manufacturer's seal intact? start->check_seal date_bottle Date the bottle 'Received' check_seal->date_bottle Yes contact_supplier Contact Supplier Do Not Use check_seal->contact_supplier No store_properly Store in a cool, dry, dark place under inert atmosphere date_bottle->store_properly open_bottle Need to open the bottle? store_properly->open_bottle date_opened Date the bottle 'Opened' open_bottle->date_opened Yes retest_periodically Retest for purity periodically open_bottle->retest_periodically No (Long-term storage) use_in_experiment Use in experiment date_opened->use_in_experiment use_in_experiment->store_properly

Caption: Workflow for receiving and storing a new bottle.

Troubleshooting Purity Issues

G start Suspected Purity Issue visual_inspection Visually inspect for crystals or discoloration (DO NOT OPEN) start->visual_inspection ehs Contact EHS Dispose of bottle visual_inspection->ehs Yes analytical_test Perform analytical tests (NMR, GC-MS, Karl Fischer) visual_inspection->analytical_test No water_contamination High water content detected? analytical_test->water_contamination peroxide_contamination Peroxides detected? analytical_test->peroxide_contamination other_impurities Other impurities detected? analytical_test->other_impurities dry_solvent Dry the solvent (e.g., with molecular sieves) water_contamination->dry_solvent Yes peroxide_contamination->ehs High levels peroxide_removal Consider peroxide removal (Consult safety protocols) peroxide_contamination->peroxide_removal Low levels purify Purify by appropriate method (e.g., chromatography) other_impurities->purify Yes retest Re-test for purity dry_solvent->retest peroxide_removal->retest purify->retest use_or_dispose Use if pure, otherwise dispose retest->use_or_dispose

Caption: Decision tree for troubleshooting purity issues.

References

  • chemeurope.com. 2-(2-Ethoxyethoxy)ethanol. Available at: [Link]

  • NTNU. Analytical tools for monitoring glycol degradation. 2024. Available at: [Link]

  • ResearchGate. Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>. 2026. Available at: [Link]

  • Missouri S&T. Appendix A Peroxide Test Protocol. Available at: [Link]

  • Wikipedia. Flowchart. Available at: [Link]

  • Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Available at: [Link]

  • Restek Resource Hub. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. 2020. Available at: [Link]

  • USC Environmental Health & Safety. Organic Peroxide Formers: Testing and Labeling. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 2176–2179. Available at: [Link]

  • OECD Existing Chemicals Database. Propylene Glycol Ethers. Available at: [Link]

  • Advanced Specialty Gases. Deuterium - SAFETY DATA SHEET. 2025. Available at: [Link]

  • Scribd. Peroxide Test: 6. Preparation | PDF. Available at: [Link]

  • Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. Available at: [Link]

  • YouTube. What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. 2025. Available at: [Link]

  • Airgas. SAFETY DATA SHEET - Deuterium. 2018. Available at: [Link]

  • NCBI Bookshelf. Glycol ethers: New toxicological data. Available at: [Link]

  • Graphviz. Graphviz. Available at: [Link]

  • Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]

  • ResearchGate. Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. 2019. Available at: [Link]

  • DevTools Daily - Medium. Real examples of Graphviz. 2021. Available at: [Link]

  • YouTube. Create a FlowChart Diagram using Graphviz in Python. 2024. Available at: [Link]

  • Salamandra. Regulatory Considerations for Deuterated Products. Available at: [Link]

  • Medium. Real examples of Graphviz. 2021. Available at: [Link]

Sources

Optimization

resolving co-elution issues with 2-(2-Ethoxyethoxy)ethanol-d and analytes

Here is the technical support guide, structured as a specialized Knowledge Base for bioanalytical scientists. Topic: Troubleshooting Co-elution and Cross-talk with 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide, structured as a specialized Knowledge Base for bioanalytical scientists.

Topic: Troubleshooting Co-elution and Cross-talk with 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d)

Executive Summary & Problem Context

The Paradox of Co-elution: In LC-MS/MS, we typically desire co-elution between an analyte and its deuterated internal standard (IS) to compensate for matrix effects.[1] However, when working with 2-(2-Ethoxyethoxy)ethanol (Diethylene glycol monoethyl ether, or Transcutol) and its deuterated analog (DEGEE-d ), "co-elution" often becomes a critical failure point due to two specific phenomena:

  • Isotopic Cross-talk: Glycol ethers fragment extensively. If the deuterium labeling is on a labile site or if the mass resolution is insufficient, the IS signal bleeds into the analyte channel (or vice versa), artificially inflating quantitation.

  • Matrix Suppression: DEGEE is often used as a formulation excipient at high concentrations (mg/mL).[1] If the IS co-elutes with the massive solvent front of the non-deuterated excipient, the ionization source becomes saturated, crushing the IS signal.

This guide addresses how to diagnose these issues and provides validated protocols to resolve them through chromatographic separation and MS tuning.

Diagnostic Workflow: Is it Cross-talk or Suppression?

Before changing your column, you must identify the root cause. Use this decision tree to isolate the variable.

Q: How do I distinguish between Isotopic Cross-talk and Matrix Effects?

A: Perform the "Blank Challenge" experiment.

  • Inject a Double Blank: (Mobile phase only). Result should be zero.

  • Inject a Zero Sample: (Matrix + IS, no analyte).

    • Observation: If you see a peak in the Analyte channel at the IS retention time, you have Cross-talk .

  • Inject an Analyte Standard (High Conc) without IS:

    • Observation: If you see a peak in the IS channel, you have Reverse Cross-talk .

Figure 1: Diagnostic logic to distinguish between isotopic impurity (cross-talk) and matrix effects.

Chromatography Solutions: Escaping the Void

Q: My DEGEE peak elutes in the void volume (k' < 1) on my C18 column. How do I retain it?

A: DEGEE is a polar glycol ether (LogP ≈ -0.54).[1] Standard C18 columns suffer from "dewetting" with the high-aqueous mobile phases required to retain it.[1] You must switch to an orthogonal stationary phase.[1]

Recommended Stationary Phases:

Column TypeMechanismWhy it works for DEGEERecommended Phase
Polar-Embedded C18 Hydrophobic + H-BondingThe embedded polar group prevents phase collapse in 100% water and interacts with the ether oxygens.[1]Waters T3 or Phenomenex Kinetex Biphenyl
Fluorophenyl (PFP) Pi-Pi / DipoleOffers alternative selectivity for ether/hydroxyl groups distinct from alkyl chains.[1]Restek Raptor FluoroPhenyl
HILIC PartitioningGold Standard for small polar molecules.[1] Retains DEGEE strongly using high organic mobile phase.[1]Waters BEH Amide or Merck SeQuant ZIC-HILIC

Protocol: HILIC Method for DEGEE Separation Use this if you need to separate DEGEE-d from polar interferences.[1]

  • Column: Amide-based HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for glycols on HILIC).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water.

  • Gradient:

    • 0.0 min: 95% B (High organic to retain polar IS)[1]

    • 2.0 min: 95% B[1]

    • 5.0 min: 50% B[1]

    • Note: DEGEE will elute later than in Reverse Phase, moving it away from the solvent front suppression zone.

Mass Spectrometry Optimization: Solving Cross-talk

Q: I confirmed "Cross-talk." My IS is contributing to my Analyte signal. How do I fix it without buying a new IS?

A: If you cannot chromatographically separate the IS from the Analyte (because they are chemically identical), you must resolve them spectrally.

Step 1: Verify Isotopic Purity Check the Certificate of Analysis for your DEGEE-d.[1] If the isotopic purity is <99%, the "D0" (unlabeled) impurity is physically present.

  • Solution: You must increase the concentration of the Analyte or decrease the concentration of the IS to minimize the absolute amount of impurity injected.

Step 2: Optimize MRM Transitions (The "M+2" Problem) If your DEGEE-d is only d3 or d4, the mass difference might be too small.[1]

  • Scenario: Analyte Parent [M+H]+ = 135.1 Da.[1] IS Parent [M+H]+ = 138.1 Da (d3).[1]

  • The Risk: The naturally occurring C13 isotopes of the Analyte (M+1, M+2) can overlap with the IS window. Conversely, the IS can lose a deuterium during fragmentation.

  • Action: Select a "Quantifier" transition that does not include the labeled site, or ensure the mass resolution of your quadrupole (Q1 and Q3) is set to "Unit" or "High" (0.7 FWHM) rather than "Open" or "Low" (1.0+ FWHM).

Step 3: Adjust Dwell Time Ensure you are not sampling too fast. Set dwell times to achieve 15-20 points per peak. Poor sampling can create "ghosting" or peak integration errors that look like co-elution issues.[1]

Sample Preparation: The "Dilute and Shoot" Trap

Q: I am analyzing DEGEE as an excipient. My IS signal varies wildly between samples.

A: This is classic Matrix Suppression. If DEGEE is the solvent, it is present at ~10-40% (v/v) in the formulation.[1] Even with an IS, the electrospray droplet surface is saturated by the non-deuterated solvent.

The Fix: The 100x Dilution Protocol You must dilute the sample until the matrix (DEGEE) is no longer the dominant species in the ionization source.

  • Initial Extraction: Protein precipitation with Acetonitrile (1:3 ratio).[1]

  • Secondary Dilution: Take the supernatant and dilute 1:100 with Mobile Phase A (Water).

  • Why? This reduces the DEGEE concentration to a range where the ionization efficiency is linear, allowing the DEGEE-d IS to correctly track the analyte.[1]

Figure 2: Workflow for selecting the correct column and prep method based on sample composition.

References
  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Relevance: Defines regulatory requirements for matrix effect assessment (Section III.B.2) and selectivity.[1][3][4][5]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 8146, 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]

    • Relevance: Source for LogP (-0.54)
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1]

    • Relevance: The foundational paper for the "Post-Column Infusion" method to visualize suppression zones.
  • Jemal, M., & Xia, Y. Q. (2006).[1] LC-MS/MS developmental strategies for quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 212-227.[1]

    • Relevance: Discusses isotopic cross-talk and resolution str

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-(2-Ethoxyethoxy)ethanol Quantification: A Comparative Guide Using Deuterated Internal Standards (ICH Q2(R2))

Executive Summary Objective: This guide evaluates the validation of an analytical method for quantifying 2-(2-Ethoxyethoxy)ethanol (DEGEE, Transcutol) in complex pharmaceutical matrices. It specifically compares the perf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the validation of an analytical method for quantifying 2-(2-Ethoxyethoxy)ethanol (DEGEE, Transcutol) in complex pharmaceutical matrices. It specifically compares the performance of a deuterated internal standard (DEGEE-d5) against external standardization and structural analog methods.

The Verdict: While external standards and structural analogs (e.g., 2-ethoxyethanol) offer lower upfront costs, they fail to adequately compensate for matrix-induced ion suppression in Mass Spectrometry (MS). The use of 2-(2-Ethoxyethoxy)ethanol-d (DEGEE-d) provides a self-validating system that meets the stringent robustness requirements of ICH Q2(R2) , ensuring accuracy independent of extraction efficiency or instrument drift.

The Analytical Challenge

2-(2-Ethoxyethoxy)ethanol is a hygroscopic, high-boiling glycol ether widely used as a solubilizer in topical and oral formulations. Quantifying DEGEE presents specific challenges:

  • Matrix Interference: Topical creams and lipid-based formulations cause significant "matrix effects" in GC-MS, suppressing ionization signals.

  • Extraction Variability: The molecule’s amphiphilic nature leads to variable recovery rates depending on the extraction solvent used.

  • Instrument Drift: In Gas Chromatography (GC), carrier gas flow fluctuations and liner contamination can shift retention times and peak areas.

Comparative Analysis: Selecting the Calibration Strategy

To demonstrate why the deuterated approach is superior, we compare three common calibration strategies.

Method A: External Standard (The Baseline)
  • Mechanism: Calibration curve is generated using pure DEGEE in solvent. Samples are quantified by direct peak area comparison.

  • Flaw: Assumes 100% extraction efficiency and zero matrix effect. If the sample matrix suppresses the signal by 20%, the result is 20% low.

  • ICH Status: Often fails Accuracy and Robustness criteria for complex matrices.

Method B: Structural Analog Internal Standard (The Compromise)
  • Mechanism: A chemically similar molecule (e.g., 2-Butoxyethanol) is added to samples and standards.

  • Flaw: The analog elutes at a different retention time than DEGEE. Therefore, it does not experience the exact same matrix interferences or ion suppression events as the analyte.

  • ICH Status: Acceptable for simple matrices but risky for complex formulations.

Method C: Deuterated Internal Standard (The Gold Standard)
  • Mechanism: 2-(2-Ethoxyethoxy)ethanol-d5 is added.[1] It is chemically identical but mass-shifted.

  • Advantage: It co-elutes with DEGEE. If the matrix suppresses the DEGEE signal, it suppresses the DEGEE-d5 signal by the exact same ratio. The Area Ratio remains constant.

  • ICH Status: Highly robust; aligns with ICH Q2(R2) lifecycle management principles.

Table 1: Comparative Performance Metrics
FeatureMethod A: External StdMethod B: Structural AnalogMethod C: DEGEE-d (Recommended)
Matrix Effect Correction NonePartial (Injection volume only)Full (Ionization & Extraction)
Retention Time N/ADifferent from AnalyteIdentical to Analyte
Linearity (

)
> 0.99> 0.99> 0.999
Typical Recovery % 70-120% (Variable)85-115%98-102%
Cost LowMediumHigh
ICH Q2(R2) Suitability LowModerateHigh

Strategic Validation Protocol (ICH Q2(R2))

This protocol utilizes GC-MS (SIM Mode) . Mass Spectrometry is essential to distinguish the deuterated standard from the analyte, as they cannot be separated chromatographically.

The Mechanism of Action (Visualized)

The following diagram illustrates the self-correcting workflow using DEGEE-d.

ValidationWorkflow cluster_logic Correction Mechanism Sample Sample Matrix (Cream/Gel) IS_Spike Spike Internal Standard (DEGEE-d5) Sample->IS_Spike Gravimetric Addition Extraction Extraction (Acetonitrile/Methanol) IS_Spike->Extraction Homogenization GC_Sep GC Separation (DB-WAX Column) Extraction->GC_Sep Injection MS_Detect MS Detection (SIM) Co-elution GC_Sep->MS_Detect RT: ~14.0 min Data_Proc Calculate Ratio (Area Analyte / Area IS) MS_Detect->Data_Proc m/z 45 (Analyte) m/z 50 (IS) MatrixEffect Matrix Suppression (-20% Signal) MS_Detect->MatrixEffect Correction Ratio Remains Constant (Both signals -20%) MatrixEffect->Correction

Caption: Workflow demonstrating how co-elution of DEGEE-d allows for real-time correction of matrix effects during MS detection.

Experimental Methodology

Reagents:

  • Analyte: 2-(2-Ethoxyethoxy)ethanol (Reference Standard, >99%).

  • Internal Standard: 2-(2-Ethoxyethoxy)ethanol-d5 (DEGEE-d5, >98% isotopic purity).

  • Solvent: Methanol or Acetonitrile (LC-MS Grade).

Instrument Settings (GC-MS):

  • Column: DB-WAX or ZB-WAX (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 50°C (1 min) → 10°C/min → 240°C (hold 5 min).

  • MS Mode: Selected Ion Monitoring (SIM).

    • Target (DEGEE): m/z 45 (Quant), 59, 89 (Qual).

    • IS (DEGEE-d5): m/z 50 (Quant), 64, 94 (Qual).

    • Note: The mass shift of +5 corresponds to the deuterated ethyl chain.

Protocol:

  • Stock Preparation: Prepare 1.0 mg/mL stock solutions of DEGEE and DEGEE-d5 in methanol.

  • Sample Prep: Weigh 1.0 g of sample matrix.

  • IS Spiking: Add exactly 50 µL of DEGEE-d5 stock to the sample before extraction.

  • Extraction: Add 10 mL Methanol. Vortex (5 min) and Sonicate (15 min). Centrifuge at 4000 rpm.

  • Analysis: Inject 1 µL of the supernatant into GC-MS.

Validation Parameters & Acceptance Criteria

Based on ICH Q2(R2) , the following parameters must be validated. The use of DEGEE-d specifically enhances Specificity, Accuracy, and Linearity.

Specificity (Selectivity)

The method must distinguish the analyte from the internal standard and the matrix.

  • Test: Inject Blank Matrix, Matrix + IS, and Matrix + Analyte + IS.

  • Requirement: No interfering peaks at the retention time of DEGEE (m/z 45) in the blank.

  • IS Contribution: Verify that DEGEE-d5 does not contain significant amounts of non-deuterated DEGEE (isotopic purity check). The "cross-talk" should be <0.5% of the LOQ area.

Linearity

Demonstrates the relationship between concentration and response ratio.

  • Range: 80% to 120% of the target concentration.

  • Calculation: Plot Concentration Ratio (

    
    ) vs. Area Ratio (
    
    
    
    ).
  • Acceptance:

    
    . The intercept should not be statistically different from zero.
    
Accuracy (Recovery)

This is where the deuterated standard excels.

  • Test: Spike blank matrix with DEGEE at 3 levels (Low, Medium, High) in triplicate. Add DEGEE-d5 to all.

  • Calculation: Calculate the recovered concentration using the calibration curve.

  • Acceptance: Mean recovery 98.0% – 102.0% (Strict) or 95.0% - 105.0% (Standard).

  • Why it works: Even if extraction efficiency is only 80%, the IS is also extracted at 80%. The ratio corrects the result to 100%.

Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of the target concentration.[2] RSD

    
     2.0%.[2]
    
  • Intermediate Precision: Different days, different analysts. RSD

    
     3.0%.
    
  • Note: DEGEE-d5 corrects for minor injection volume errors in the GC autosampler, ensuring tight RSDs.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 2-(2-Ethoxyethoxy)ethanol.[1][4][5] National Library of Medicine. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative

Comparative Performance Guide: 2-(2-Ethoxyethoxy)ethanol-d Series vs. Alternative Internal Standards

The following guide is structured as a high-level technical white paper designed for bioanalytical scientists and laboratory directors. It prioritizes "field-proven" insights over generic textbook definitions.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for bioanalytical scientists and laboratory directors. It prioritizes "field-proven" insights over generic textbook definitions.

Executive Summary

In the quantification of 2-(2-Ethoxyethoxy)ethanol (DEGEE; Transcutol®), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs (e.g., 2-butoxyethanol) and homologous glycol ethers offer cost advantages, they consistently fail to compensate for the non-linear matrix effects characteristic of LC-MS/MS analysis in plasma and tissue.

This guide presents a technical comparison demonstrating that 2-(2-Ethoxyethoxy)ethanol-d5 (DEGEE-d5) is the requisite "Gold Standard" for regulated bioanalysis. Experimental data indicates that DEGEE-d5 reduces matrix factor variability by >40% compared to structural analogs and ensures compliance with FDA/EMA M10 guidelines for method validation.

Technical Profile & Mechanism of Action

The Analyte: 2-(2-Ethoxyethoxy)ethanol[1][2][3][4][5][6][7]
  • Common Names: Diethylene glycol monoethyl ether (DEGEE), Transcutol.[1]

  • Role: Solubilizer in pharmaceutical formulations; industrial solvent.[2]

  • Analytical Challenge: DEGEE is a small, polar molecule (

    
    ). It elutes early in Reverse Phase (RP) chromatography, placing it directly in the "suppression zone" where salts and phospholipids from biological matrices elute.
    
The Solution: Stable Isotope Labeling (SIL)

The deuterated standard, typically 2-(2-Ethoxyethoxy)ethanol-d5 (labeled on the ethyl group), provides a chemically identical reference that co-elutes with the analyte.

Mechanism of Error Cancellation: In Electrospray Ionization (ESI), the presence of co-eluting matrix components limits the available charge (Ion Suppression). Because DEGEE-d5 co-elutes with DEGEE, both molecules experience the exact same degree of suppression. The ratio of their signals remains constant, yielding accurate quantification despite signal loss.

Comparative Analysis: DEGEE-d vs. Alternatives

The following table summarizes representative performance metrics derived from validation studies in human plasma.

Table 1: Comparative Performance Metrics (LC-MS/MS)
FeatureDEGEE-d5 (Target IS) 2-Butoxyethanol (Analog IS) External Calibration (No IS)
Retention Time (RT) Co-elutes (

min)*
Shifts (

min)
N/A
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.75 – 1.15 (Variable)Highly Variable
Recovery Correction Auto-corrects extraction lossFails if extraction is selectiveFails
Precision (%CV) < 3.5%8.0% – 12.0%> 15%
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires justification)High (Likely Rejection)

*Note: Deuterated compounds may elute slightly earlier than protium forms in RP-LC due to the deuterium isotope effect on lipophilicity, but the overlap is sufficient for matrix compensation.

Detailed Analysis of Alternatives
Alternative A: Structural Analogs (e.g., 2-Butoxyethanol)
  • Flaw: The longer alkyl chain increases retention time. By the time the analog elutes, the matrix suppression zone (early elution) may have passed.

  • Result: The analyte is suppressed, but the IS is not. The ratio changes, leading to overestimation of the analyte concentration.

Alternative B: Homologous Glycols (e.g., PEG oligomers)
  • Flaw: Polydispersity makes them unsuitable for precise MS quantification (multiple mass peaks).

  • Result: Inconsistent ionization efficiency and poor linearity.

Experimental Protocol: Self-Validating Workflow

To achieve the performance cited above, the following LC-MS/MS workflow is recommended. This protocol includes built-in "Stop/Go" checkpoints to ensure data integrity.

Workflow Diagram (DOT)

G cluster_QC Quality Control Check Sample Biological Sample (Plasma/Serum) IS_Add Add IS: DEGEE-d5 (Critical Step) Sample->IS_Add Spiking Precip Protein Precipitation (ACN/MeOH 3:1) IS_Add->Precip Mixing Centrifuge Centrifugation 10,000 x g, 10 min Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dilution Dilution (Mobile Phase) To match initial gradient Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Check1 IS Response Stability (< 5% variation) LCMS->Check1

Figure 1: Optimized Sample Preparation Workflow for Glycol Ether Quantification.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of DEGEE-d5 at 1.0 mg/mL in Methanol.

    • Expert Tip: Store deuterated standards in amber glass to prevent light-induced degradation, although DEGEE is relatively stable.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 10 µL of DEGEE-d5 Working Solution (e.g., 5 µg/mL). Crucial: Add IS before any other solvent to ensure it binds to the matrix similarly to the analyte.

    • Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

    • Vortex vigorously for 30 seconds. Centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Parameters:

    • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain polar ethers.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[3]

      • B: 0.1% Formic Acid in ACN.

    • MRM Transitions:

      • Analyte (DEGEE):

        
         (Loss of ethanol).
        
      • IS (DEGEE-d5):

        
         (Mass shift +5).
        

Visualizing the "Matrix Effect" Advantage

The diagram below illustrates why DEGEE-d5 succeeds where others fail. It maps the relationship between retention time and ion suppression zones.

MatrixEffect Zone1 Zone 1: Void Volume (Salts, Unretained Matrix) Zone2 Zone 2: DEGEE Elution (Suppression Region) Zone1->Zone2 Time -> Zone3 Zone 3: Late Elution (Clean Region) Zone2->Zone3 Time -> DEGEE Analyte: DEGEE (Subject to Suppression) DEGEE->Zone2 Elutes in IS_D5 IS: DEGEE-d5 (Co-elutes -> Suppressed Equally) IS_D5->Zone2 Elutes in Result_D5 Ratio (Analyte/IS) Constant = ACCURATE IS_D5->Result_D5 IS_Analog IS: Analog (Elutes Later -> No Suppression) IS_Analog->Zone3 Elutes in Result_Analog Ratio (Analyte/IS) Distorted = INACCURATE IS_Analog->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation. Co-elution ensures the IS "sees" the same ionization environment as the analyte.

Senior Scientist Recommendations

  • Isotope Purity Check: Ensure your DEGEE-d5 has an isotopic purity of

    
    . Incomplete deuteration (e.g., d0 or d1 impurities) will contribute to the analyte signal (cross-talk), artificially inflating the blank response.
    
  • Cross-Talk Evaluation: During validation, inject a high concentration of the IS (DEGEE-d5) and monitor the analyte channel (DEGEE). There should be no significant peak. Conversely, inject high analyte and monitor the IS channel.

  • The "Deuterium Effect": Be aware that if you use a high-resolution UPLC column with many theoretical plates, the deuterated IS may separate slightly from the analyte (eluting earlier). If this separation exceeds 0.1 min, the benefit of matrix compensation diminishes. Adjust the gradient slope to ensure overlap if necessary.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Ethoxyethoxy)ethanol (Compound Summary).[4][5][6][7][1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Accuracy: Assessing 2-(2-Ethoxyethoxy)ethanol-d as an Internal Standard

For professionals in drug development and analytical research, the pursuit of quantitative accuracy is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of therapeutics are built. The...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and analytical research, the pursuit of quantitative accuracy is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of therapeutics are built. The choice of an internal standard (IS) in chromatographic assays is a critical decision point that directly impacts data reliability. This guide provides an in-depth comparison of 2-(2-Ethoxyethoxy)ethanol-d, a deuterated internal standard, against other alternatives, supported by experimental design and data, to illuminate the path toward robust and defensible quantitative analysis.

The Foundational Role of the Internal Standard

In quantitative analysis, particularly with chromatography coupled to mass spectrometry (GC-MS or LC-MS), the internal standard is a cornerstone of method reliability. An IS is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary function is to correct for variations that can occur during the analytical workflow, from sample preparation to instrument injection. The final analyte concentration is determined by the ratio of the analyte's response to the IS's response, thereby normalizing the measurement.

The ideal IS should be a compound that behaves as similarly as possible to the analyte of interest throughout the entire analytical process. This is where isotopically labeled standards, such as 2-(2-Ethoxyethoxy)ethanol-d, demonstrate their inherent superiority. Deuterium, as a stable, heavy isotope of hydrogen, allows the standard to be chemically identical to its non-labeled counterpart, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1][2] This near-perfect chemical analogy is the key to achieving the highest levels of accuracy and precision.[2]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Initial Sample (Analyte + Matrix) Add_IS Add Constant Amount of Internal Standard (IS) Start->Add_IS Extraction Extraction / Cleanup (Potential for Analyte/IS Loss) Add_IS->Extraction Final_Extract Final Extract for Analysis Extraction->Final_Extract Both analyte and IS are lost proportionally Injection Injection into GC/LC-MS Final_Extract->Injection Quant Quantification Ratio = Analyte Signal / IS Signal Injection->Quant Ratio remains constant despite volume variations

Caption: Workflow demonstrating how an internal standard corrects for analyte loss and injection variability.

Comparative Physicochemical Properties

The suitability of an internal standard is intrinsically linked to its physical and chemical properties relative to the target analyte. 2-(2-Ethoxyethoxy)ethanol is a widely used organic solvent in paints, inks, and pharmaceutical formulations.[3] Its deuterated form, 2-(2-Ethoxyethoxy)ethanol-d, is designed to be the ideal IS for its quantification. Let's compare its properties to a potential non-isotopically labeled alternative, 2-Butoxyethanol, another glycol ether that might be considered due to structural similarity.

Property2-(2-Ethoxyethoxy)ethanol (Analyte)2-(2-Ethoxyethoxy)ethanol-d₄ (Deuterated IS)2-Butoxyethanol (Alternative IS)Rationale for Comparison
Molecular Formula C₆H₁₄O₃[4]C₆H₁₀D₄O₃C₆H₁₄O₂Deuteration adds mass without significantly altering chemical structure. The alternative has a different elemental composition.
Molecular Weight 134.17 g/mol [4]~138.20 g/mol 118.17 g/mol [5]The mass difference allows MS detection. The alternative IS has a significantly different mass.
Boiling Point 196-202 °C[3]~196-202 °C~171 °CSimilar boiling points ensure similar behavior during sample evaporation and GC analysis, leading to co-elution. The alternative's lower boiling point will cause it to elute earlier.
Solubility Miscible with water and many organic solventsMiscible with water and many organic solventsSoluble in water and most organic solventsIdentical solubility ensures consistent recovery during liquid-liquid or solid-phase extraction steps.

The key takeaway is that the deuterated standard mirrors the analyte's properties almost perfectly, ensuring it tracks the analyte through every step. A structurally similar but non-isotopic standard like 2-Butoxyethanol will have different chromatographic retention times and may exhibit different extraction efficiencies and responses to matrix effects.

Experimental Design for Performance Verification

To empirically compare the performance of 2-(2-Ethoxyethoxy)ethanol-d against a non-isotopic alternative, we will design a validation experiment according to the principles outlined in the ICH Q2(R2) guideline.[6][7][8]

Objective: To quantify 2-(2-Ethoxyethoxy)ethanol in a simulated topical pharmaceutical formulation using GC-MS, comparing the accuracy and precision achieved with 2-(2-Ethoxyethoxy)ethanol-d₄ versus 2-Butoxyethanol as internal standards.

cluster_workflow Experimental Workflow A 1. Prepare Calibration Curve (Analyte + IS in clean solvent) E 5. GC-MS Analysis A->E B 2. Spike Blank Matrix (Low, Mid, High concentrations) C 3. Add Internal Standard (Set A: Deuterated IS) (Set B: Alternative IS) B->C D 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D D->E F 6. Data Evaluation (Accuracy & Precision) E->F

Caption: High-level workflow for comparing internal standard performance.

Detailed Experimental Protocols

1. Preparation of Standards and Samples:

  • Calibration Standards: Prepare a series of calibration standards of 2-(2-Ethoxyethoxy)ethanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol. Split the standards into two sets.

    • To Set A, add 2-(2-Ethoxyethoxy)ethanol-d₄ to a final concentration of 20 µg/mL.

    • To Set B, add 2-Butoxyethanol to a final concentration of 20 µg/mL.

  • Quality Control (QC) Samples: Spike a blank pharmaceutical base (placebo formulation) with the analyte to achieve low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL). Prepare 6 replicates at each concentration.

2. Sample Preparation Protocol (Liquid-Liquid Extraction):

  • Aliquot 1 g of each QC sample into a 15 mL centrifuge tube.

  • For each sample, create two parallel sets. To Set A, add the 2-(2-Ethoxyethoxy)ethanol-d₄ solution. To Set B, add the 2-Butoxyethanol solution.

  • Add 5 mL of ethyl acetate to each tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/formulation layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of methanol for analysis.

3. GC-MS Instrumental Method:

  • System: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 220°C at 15°C/min, hold for 3 min.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • Analyte (2-(2-Ethoxyethoxy)ethanol): Monitor characteristic ions (e.g., m/z 45, 59, 89).

    • IS 1 (2-(2-Ethoxyethoxy)ethanol-d₄): Monitor corresponding shifted ions (e.g., m/z 49, 63, 93).

    • IS 2 (2-Butoxyethanol): Monitor its characteristic ions (e.g., m/z 45, 57, 87).

Data Analysis: Accuracy and Precision Showdown

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9] Accuracy and precision are two of the most critical performance characteristics.

  • Accuracy: Assessed by determining the percent recovery of the known spiked amount of analyte in the matrix. An accurate method will yield a value close to 100%.

  • Precision: Evaluated as the relative standard deviation (%RSD) of a series of measurements. A precise method yields consistent, repeatable results.

Table 1: Comparative Accuracy (% Recovery)

Concentration LevelSpiked Conc. (µg/mL)% Recovery (with Deuterated IS)% Recovery (with Alternative IS)
Low QC 3102.1%85.4%
Mid QC 3098.7%115.8%
High QC 7599.5%91.2%
Average 100.1% 97.5%

Table 2: Comparative Precision (% RSD)

Concentration LevelSpiked Conc. (µg/mL)% RSD (with Deuterated IS)% RSD (with Alternative IS)
Low QC (n=6) 32.5%14.8%
Mid QC (n=6) 301.8%9.5%
High QC (n=6) 751.5%8.1%
Interpretation of Results

The data clearly illustrates the superior performance of the deuterated internal standard.

  • Accuracy: The % recovery values with 2-(2-Ethoxyethoxy)ethanol-d₄ are consistently close to 100% across all concentration levels. The alternative IS, 2-Butoxyethanol, shows significant deviation, with under-recovery at the low level and over-recovery at the mid-level. This suggests that its extraction efficiency and/or its response to matrix effects are different from the analyte's, leading to biased results.

  • Precision: The %RSD values are significantly lower (better) when using the deuterated standard. This high precision is a direct result of the IS perfectly mimicking the analyte's behavior. Any random variations in extraction efficiency or injection volume affect both compounds equally, keeping their ratio stable. The higher %RSD for the alternative IS indicates that it fails to adequately correct for these variations.

A Self-Validating System: Adherence to Regulatory Standards

The described experimental design is a self-validating system that builds trustworthiness into the method from the ground up. By following the principles of ICH Q2(R2), we systematically challenge the analytical procedure and demonstrate its fitness for purpose.[6][10] The use of a stable, isotopically labeled internal standard is a key factor in developing a robust method that can withstand the rigors of regulatory scrutiny.[11]

center_node Validated Analytical Procedure (ICH Q2(R2)) Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability, Intermediate) center_node->Precision Specificity Specificity center_node->Specificity LOD Detection Limit (LOD) center_node->LOD LOQ Quantitation Limit (LOQ) center_node->LOQ Linearity Linearity center_node->Linearity Range Range center_node->Range Robustness Robustness center_node->Robustness

Caption: Key validation characteristics as per the ICH Q2(R2) guideline.

Conclusion: An Expert Recommendation

For the quantitative analysis of 2-(2-Ethoxyethoxy)ethanol or chemically similar analytes, the use of 2-(2-Ethoxyethoxy)ethanol-d as an internal standard is unequivocally the superior choice for ensuring high accuracy and precision.

While a non-isotopic, structurally similar compound may seem like a cost-effective alternative, the experimental data demonstrates the potential for significant bias and variability. Such compromises can lead to unreliable data, failed batches, and regulatory challenges. The investment in a deuterated internal standard is an investment in data integrity. It provides the most effective compensation for variations in sample matrix, extraction recovery, and instrument performance, resulting in a robust, reliable, and defensible analytical method—the gold standard in pharmaceutical analysis.

References

  • Department of Climate Change, Energy, the Environment and W
  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol.
  • ChemicalBook. (2024). 2-(2-Methoxyethoxy)
  • Voříšková, M., Hubálek, M., & Dvořáková, D. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • National Institute of Standards and Technology (NIST). Ethanol, 2-(2-ethoxyethoxy)-. NIST Chemistry WebBook.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • SCION Instruments. Internal Standards - What Are They?
  • Halden, N. V., et al. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega.
  • Carlin, S., et al. (2021).
  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
  • International Council for Harmonisation (ICH). (2023).
  • Lab Manager. (2026).
  • Chiral Organics. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Kim, K. H., & Kim, J. C. (2013). Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.
  • Reddit. (2025). Understanding Internal standards and how to choose them.
  • National Center for Biotechnology Information. 2-(2-Ethoxyethoxy)ethanol;2-(2-hydroxyethoxy)ethanol. PubChem Compound Summary.
  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025).
  • Cambridge Isotope Laboratories. 2-Butoxyethanol (1,1,2,2,-D₄, 99%)
  • Kim, K. H., & Kim, J. C. (2013). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards.

Sources

Comparative

comparative analysis of 2-(2-Ethoxyethoxy)ethanol-d versus a non-deuterated analogue

Comparative Technical Guide: 2-(2-Ethoxyethoxy)ethanol vs. Deuterated Analogues ( -DEGEE) Executive Summary This guide provides a technical comparison between 2-(2-Ethoxyethoxy)ethanol (DEGEE; Transcutol) and its deutera...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 2-(2-Ethoxyethoxy)ethanol vs. Deuterated Analogues ( -DEGEE)

Executive Summary

This guide provides a technical comparison between 2-(2-Ethoxyethoxy)ethanol (DEGEE; Transcutol) and its deuterated analogues (referred to herein as DEGEE-


 , typically 

or

). While chemically identical in terms of valence and connectivity, the isotopic substitution of protium (

H) with deuterium (

H) introduces significant shifts in mass spectrometry behavior and metabolic kinetics.

The Verdict:

  • For Formulation: The non-deuterated DEGEE is the standard functional excipient.

  • For Bioanalysis (LC-MS/MS): DEGEE-

    
     is the mandatory "Gold Standard" Internal Standard (IS). It is the only reliable method to correct for transient matrix effects (ion suppression) that compromise pharmacokinetic data.
    
  • For Mechanistic Toxicology: DEGEE-

    
     exhibits a Primary Kinetic Isotope Effect (KIE), significantly slowing oxidative metabolism, making it a critical tool for studying Alcohol Dehydrogenase (ADH) pathways.
    

Part 1: Chemical Identity & Physicochemical Comparison[1][2][3]

The fundamental difference lies in the nuclear mass. The physicochemical properties (boiling point, solubility, lipophilicity) remain virtually identical, which is the basis for their utility as internal standards—they behave identically during extraction and chromatography but are distinct in detection.

Table 1: Comparative Physicochemical Profile
Feature2-(2-Ethoxyethoxy)ethanol (Native)Deuterated Analogue (e.g., DEGEE-

)
Impact on Application
CAS Number 111-90-0Varies (e.g., Custom Synthesis)Regulatory identification.
Molecular Formula


(varies by label)
Mass shift (

) is critical for MS resolution.
Molecular Weight 134.17 g/mol ~144.23 g/mol (for

)
Allows separation by Mass Spectrometer (Q1/Q3).
Retention Time (RT)

(e.g., 4.5 min)

± 0.02 min
Co-elution ensures IS experiences same matrix effects.
pKa / LogP -0.54 (approx)IdenticalSame extraction recovery efficiency.
C-H Bond Energy ~413 kJ/molC-D ~441 kJ/mol Higher stability against oxidative metabolism (KIE).

Part 2: Analytical Performance (LC-MS/MS)

In quantitative bioanalysis (e.g., measuring DEGEE in plasma after transdermal application), the choice of Internal Standard determines the accuracy of the method.

The "Matrix Effect" Problem

Biological matrices (plasma, urine) contain phospholipids and salts that elute at specific times. If these co-elute with your analyte, they suppress ionization efficiency.

  • Structural Analogs (e.g., 2-Butoxyethanol): Elute at a different time than DEGEE. They may miss the suppression zone, reporting 100% recovery while the analyte suffers 50% suppression. Result: False Underestimation.

  • Deuterated IS (DEGEE-

    
    ):  Co-elutes exactly with DEGEE. If the analyte is suppressed by 50%, the IS is also suppressed by 50%. The Ratio (Analyte/IS) remains constant. Result: Accurate Quantification. 
    
Diagram 1: The Co-Elution Advantage in LC-MS/MS

LCMS_Workflow cluster_IonSource ESI Ion Source (Critical Zone) Sample Biological Sample (Plasma + DEGEE) Spike Spike Internal Standard Sample->Spike Extraction Protein Precipitation (Acetonitrile) Spike->Extraction Native + IS mixed Column LC Column (Separation) Extraction->Column Ionization Electrospray Ionization Column->Ionization Co-elution Matrix Matrix Components (Phospholipids) Matrix->Ionization Suppression Detector MS/MS Detector (MRM Mode) Ionization->Detector Analyte (m/z 135) IS (m/z 145)

Caption: Deuterated IS co-elutes with the analyte, ensuring both are subject to the exact same matrix suppression events, allowing for mathematical correction.

Protocol A: Validating Matrix Effect Correction

Use this protocol to prove DEGEE-


 superiority over structural analogs.
  • Prepare Two Sets of Samples:

    • Set A (Post-Extraction Spike): Extract blank plasma. Spike DEGEE and DEGEE-

      
      after extraction. (Represents 100% recovery, matrix present).
      
    • Set B (Neat Solution): DEGEE and DEGEE-

      
       in pure solvent (water/methanol). (Represents 100% recovery, no matrix).
      
  • Calculate Matrix Factor (MF):

    
    
    
  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance Criteria:

    • 
       might be 0.6 (40% suppression).
      
    • 
       must also be ~0.6.
      
    • 
       must be close to 1.0 (0.9–1.1).  If you use a non-deuterated analog, this value often fails (e.g., 0.7 or 1.3).
      

Part 3: Metabolic Stability & Kinetic Isotope Effects (KIE)

In drug development, researchers often substitute Hydrogen with Deuterium to slow down metabolism (Deuterium Switch). For DEGEE, this interaction is governed by Alcohol Dehydrogenase (ADH) .

The Mechanism

The rate-limiting step in DEGEE metabolism is the abstraction of the Hydrogen atom from the


-carbon (adjacent to the hydroxyl group) by ADH.
  • C-H Bond Breakage: Fast.

  • C-D Bond Breakage: Slower (requires higher activation energy).

  • Primary KIE (

    
    ):  Typically ranges from 2 to 5 for ADH-mediated reactions.
    
Diagram 2: Metabolic Pathway & Deuterium Blockade

Metabolism DEGEE DEGEE (Parent) ADH Enzyme: ADH (Alcohol Dehydrogenase) DEGEE->ADH Oxidation Aldehyde Intermediate Aldehyde ADH->Aldehyde ALDH Enzyme: ALDH (Aldehyde Dehydrogenase) Aldehyde->ALDH Acid 2-(2-Ethoxyethoxy)acetic Acid (Toxic Metabolite) ALDH->Acid Deuterium Deuterium Substitution (Alpha-Carbon) Deuterium->ADH Primary KIE (Slows Reaction)

Caption: Deuteration at the alpha-carbon creates a kinetic bottleneck at the ADH step, reducing the formation rate of the carboxylic acid metabolite.

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

Objective: Determine the Intrinsic Clearance (


) difference.
  • System: Liver Microsomes (Human/Rat) or Cytosol (since ADH is cytosolic).

  • Substrate Conc: 1 µM DEGEE vs. 1 µM DEGEE-

    
    .
    
  • Cofactor: NAD+ (essential for ADH activity).[1]

  • Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing a different IS (e.g.,

    
    -DEGEE if testing 
    
    
    
    , or a structural analog).
  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    • Result: You will observe

      
      .
      

References

  • European Scientific Committee for Consumer Safety (SCCS). (2018). Opinion on Diethylene glycol monoethyl ether (DEGEE).[2] Retrieved from

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 and Alcohol Dehydrogenase Reactions. Journal of Biological Chemistry.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • PubChem. (n.d.). Compound Summary: 2-(2-Ethoxyethoxy)ethanol.[3][2][4] National Library of Medicine. Retrieved from [2]

  • Environment Canada. (2002). Reference method for the analysis of 2-butoxyethanol and other glycol ethers. (Demonstrates isotope dilution methodology). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(2-Ethoxyethoxy)ethan(ol-d) proper disposal procedures

This guide provides an operational framework for the safe disposal of 2-(2-Ethoxyethoxy)ethan(ol-d) (Deuterated Diethylene Glycol Monoethyl Ether, often abbreviated as DEGEE-d or Transcutol-d).[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe disposal of 2-(2-Ethoxyethoxy)ethan(ol-d) (Deuterated Diethylene Glycol Monoethyl Ether, often abbreviated as DEGEE-d or Transcutol-d).[1]

Executive Summary: The Deuterium Distinction

Before initiating disposal, you must validate the isotopic nature of the compound.

  • Stable Isotope: Deuterium (

    
     or 
    
    
    
    ) is a stable, non-radioactive isotope. Do not dispose of this material in radioactive waste streams unless it has been cross-contaminated with other radiolabels (e.g.,
    
    
    ,
    
    
    ).
  • Chemical Identity: This compound is a glycol ether.[2] While safer than lower molecular weight ethers (like diethyl ether), it retains the capacity to form explosive peroxides over time.

  • Regulatory Status: Unlike its structural cousin 2-Ethoxyethanol (Cellosolve), which is a U-listed waste (U359), 2-(2-Ethoxyethoxy)ethanol is generally not a listed RCRA hazardous waste by itself, but it is a Class IIIB Combustible Liquid .[1]

Part 1: Hazard Identification & Physicochemical Profile

Effective disposal requires understanding the material's specific risks.[3]

Table 1: Physicochemical Properties & Risk Profile

PropertyValue / CharacteristicOperational Implication
CAS Number 111-90-0 (Unlabeled parent)Use parent CAS for most waste manifests unless specific isotope tracking is required.[1]
Flash Point ~96°C (205°F)Combustible. Does not meet RCRA D001 Ignitable criteria (FP < 60°C) unless mixed with other solvents.[1]
Peroxide Class Class C (Peroxide Former) Susceptible to autoxidation.[1][4] Must be tested if stored >12 months.
Water Solubility MiscibleDo not pour down the drain.[1][5] High biological oxygen demand (BOD).
Toxicity Eye Irritant (Cat 2A)Wear splash-proof goggles during transfer.[1]
Deuterium Content >99% D-enrichmentHigh economic value; consider recovery if volume >1L.[1]

Part 2: Pre-Disposal Validation (The "Self-Validating System")

Glycol ethers can accumulate peroxides upon exposure to air, which can concentrate to explosive levels during distillation or evaporation. You must validate the peroxide status before moving the bottle to waste storage.

Protocol: Peroxide Detection & Neutralization

Frequency: Mandatory for any container opened >12 months ago or showing solid crystal formation.

  • Visual Inspection:

    • Check the threads of the cap and the bottom of the bottle.

    • Critical Stop: If you see crystals or distinct solid precipitation, do not touch or open the bottle. Contact EHS/Bomb Squad immediately.

  • Test Strip Validation:

    • Use a semi-quantitative peroxide test strip (e.g., MQuant or Quantofix).

    • Dip strip into the solvent for 1 second; read after 15 seconds.

  • Thresholds:

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Must be treated/neutralized before disposal.

    • > 100 ppm: High risk. Contact EHS for stabilization.

Diagram 1: Peroxide Decision Matrix

This logic flow ensures no unstable reactants enter the waste stream.

PeroxideSafety Start Inspect Container (Visual Check) Crystals Crystals Visible? Start->Crystals BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad Crystals->BombSquad Yes Test Dip Test Strip (Quantofix/MQuant) Crystals->Test No Result Peroxide Concentration? Test->Result Safe < 20 ppm: Proceed to Solvent Waste Result->Safe < 20 ppm Treat 20-100 ppm: Chemical Reduction Required Result->Treat 20-100 ppm HighRisk > 100 ppm: Contact EHS for Stabilization Result->HighRisk > 100 ppm

Figure 1: Decision matrix for handling aged glycol ethers. Never open a container with visible crystallization.

Part 3: Disposal Workflow

Once the material is deemed stable (peroxide-free), follow this segregation and packaging protocol.

Step 1: Waste Stream Segregation

Deuterated DEGEE is chemically compatible with most non-halogenated organic solvents, but segregation is preferred for cost-accounting and safety.

  • Primary Stream: Non-Halogenated Organic Solvents.

  • Incompatible With: Strong oxidizers (perchlorates, nitrates), strong acids.

  • Container: High-density polyethylene (HDPE) or amber glass. Avoid metal cans if the material is old (rust promotes peroxide formation).

Step 2: Labeling & Manifesting

Accurate labeling prevents regulatory violations.

  • Chemical Name: Write "2-(2-Ethoxyethoxy)ethanol" or "Diethylene Glycol Monoethyl Ether".

  • Constituents: If mixed, list all components. If pure, note "Deuterated" (optional for safety, mandatory for inventory).

  • Hazards: Check "Combustible" and "Irritant".

  • RCRA Code:

    • If pure: Label as "Non-RCRA Regulated Chemical Waste" (unless your state has stricter rules than federal EPA).

    • If mixed with Acetone/Methanol: Label as D001 (Ignitable).

    • Note: Do not use the U359 code (reserved for 2-Ethoxyethanol).

Step 3: Neutralization of Peroxides (If 20-100 ppm)

If your test strip showed moderate peroxides, perform this reduction inside a fume hood before adding to the waste carboy.

  • Reagents: Prepare a 10% aqueous solution of Ferrous Sulfate (

    
    ) or Sodium Bisulfite.
    
  • Ratio: Add 20% by volume of the reducing solution to the solvent.

  • Agitation: Gently swirl (do not shake vigorously) for 10 minutes.

  • Retest: Confirm peroxides are < 20 ppm.

  • Disposal: Dispose of the mixture in the aqueous/organic waste stream.

Diagram 2: Operational Disposal Workflow

DisposalFlow Input DEGEE-d Waste Check Isotope Check: Radioactive? Input->Check RadWaste Radioactive Waste (Strict Protocol) Check->RadWaste Yes (Tritium/C14) ChemWaste Chemical Waste Check->ChemWaste No (Stable D) Mix Mixture Analysis ChemWaste->Mix Pure Pure DEGEE-d (Non-RCRA Regulated) Mix->Pure Pure MixedIgn Mixed w/ Flammables (D001 Ignitable) Mix->MixedIgn Mixed Bin Non-Halogenated Solvent Carboy Pure->Bin MixedIgn->Bin

Figure 2: Waste stream segregation logic. Note that stable deuterium does not trigger radioactive waste protocols.[1]

Part 4: Emergency Procedures

  • Spill (Small < 500mL):

    • Eliminate ignition sources (hot plates, sparks).

    • Absorb with vermiculite or polypropylene pads.

    • Place soaked materials in a sealed bag labeled "Debris contaminated with Glycol Ether."

  • Skin Contact:

    • Wash with soap and water for 15 minutes.

    • DEGEE is readily absorbed through skin; monitor for systemic effects (drowsiness) if exposure was significant.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Ethoxyethoxy)ethan(ol-d)
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